Bocodepsin
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 1 investigational indication.
特性
CAS番号 |
1834513-65-3 |
|---|---|
分子式 |
C26H39N5O6S2 |
分子量 |
581.8 g/mol |
IUPAC名 |
S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate |
InChI |
InChI=1S/C26H39N5O6S2/c1-14(2)20(27)24(35)38-10-8-7-9-16-11-18(32)28-12-19-29-17(13-39-19)22(33)31-26(5,6)25(36)30-21(15(3)4)23(34)37-16/h7,9,13-16,20-21H,8,10-12,27H2,1-6H3,(H,28,32)(H,30,36)(H,31,33)/b9-7+/t16-,20+,21+/m1/s1 |
InChIキー |
YBLKKAYDPCHCJG-IQGTVIFDSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)O[C@@H](CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)/C=C/CCSC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C1C(=O)OC(CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)C=CCCSC(=O)C(C(C)C)N |
製品の起源 |
United States |
Foundational & Exploratory
Bocodepsin: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bocodepsin (OKI-179) is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of solid tumors and hematologic malignancies.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound, tracing its origins from the natural product largazole (B1674506) to its development as a clinical candidate. Furthermore, this document details the chemical synthesis process, presenting a step-by-step methodology for its creation. Quantitative biological data and detailed experimental protocols for key assays are also provided to offer a comprehensive resource for researchers in the field of oncology and drug development.
Discovery of this compound
The discovery of this compound is a noteworthy example of natural product-inspired drug development. The journey began with the isolation of largazole from a marine cyanobacterium, Symploca sp.[4][5] Largazole, a cyclic depsipeptide, was identified as a potent inhibitor of class I histone deacetylases (HDACs).[5][6]
This compound was developed through a lead candidate optimization program aimed at improving the physicochemical properties of largazole for clinical development, without compromising its potent and selective HDAC inhibitory activity.[1][3] this compound is a prodrug of the active metabolite OKI-006, a unique congener of largazole.[1][3][7] This strategic modification enhances its oral bioavailability, a crucial factor for clinical application.[1][8]
The development of this compound from the largazole scaffold is depicted in the following logical relationship diagram:
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of histone deacetylases (HDACs), which are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9] Specifically, this compound is a selective inhibitor of Class I HDACs.[1][7] Upon oral administration, this compound is metabolized to its active form, OKI-006, which targets and inhibits HDACs 1, 2, and 3 with high potency.[7][8] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle progression, apoptosis, and tumor suppression.[9]
Quantitative Biological Data
The inhibitory activity of this compound's active metabolite, OKI-006, against Class I HDACs has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
| HDAC8 | 47 |
| Class IIa HDACs | >1000 |
Table 1: In vitro inhibitory activity of OKI-006 against Class I and Class IIa HDACs.[7]
Chemical Synthesis Process
The chemical synthesis of this compound is a multi-step process that builds upon the established total synthesis of its parent compound, largazole. The synthesis can be conceptually divided into the formation of the macrocyclic core and the subsequent attachment and modification of the side chain to yield the final prodrug.
A generalized workflow for the synthesis is presented below:
Detailed Experimental Protocols
While a specific, detailed, step-by-step synthesis of this compound from a publicly available source is not fully elucidated, the general approach involves the synthesis of the largazole thiol (the active metabolite OKI-006) followed by a thioesterification reaction. The synthesis of largazole and its analogues has been extensively reported in the literature, providing a strong basis for the synthesis of the this compound core.
General Procedure for the Synthesis of the Largazole Macrocycle: The synthesis of the largazole macrocycle typically involves the coupling of three key fragments: a thiazole-thiazoline unit, a valine residue, and a β-hydroxy acid derivative. The final step in forming the macrocycle is a macrolactamization reaction. For detailed procedures on the synthesis of the largazole macrocycle, researchers are directed to the seminal publications on the total synthesis of largazole.[6][10]
Synthesis of the Largazole Thiol Analogue (Precursor to OKI-006): The largazole macrocycle is then converted to its thiol analogue. This is often achieved by installing a side chain with a protected thiol, which is then deprotected in the final steps.
Final Step: Synthesis of this compound (OKI-179) via Thioesterification: The crucial final step in the synthesis of this compound involves the thioesterification of the largazole thiol analogue with a protected L-valine derivative. A general protocol for this type of reaction would be as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid of a suitably protected L-valine (e.g., Boc-L-Valine) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Thioesterification: The largazole thiol analogue is added to the activated L-valine solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS.
-
Deprotection and Purification: Any protecting groups on the valine moiety (e.g., the Boc group) are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection). The final product, this compound, is then purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).
Key Experimental Methodologies
HDAC Inhibition Assay
The inhibitory activity of this compound's active metabolite, OKI-006, on HDAC enzymes is typically determined using a fluorogenic assay.
Protocol:
-
Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (a pan-HDAC inhibitor, as a positive control), and the test compound (OKI-006).
-
Procedure: a. The HDAC enzyme is incubated with varying concentrations of the test compound in an assay buffer. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The reaction is allowed to proceed for a defined period at 37°C. d. A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. e. The fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
The anti-proliferative effects of this compound (or its in vitro active precursor, OKI-005) on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway
This compound exerts its anti-cancer effects by modulating the acetylation of histones, which in turn influences the expression of genes that regulate cell fate. The signaling pathway affected by this compound is illustrated below.
Conclusion
This compound represents a significant advancement in the field of epigenetic cancer therapy. Its development from a natural product lead to an orally bioavailable clinical candidate highlights the power of medicinal chemistry in optimizing drug properties. This technical guide has provided a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, with the aim of serving as a valuable resource for the scientific community. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and development in this promising area of oncology.
References
- 1. onkuretherapeutics.com [onkuretherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onkuretherapeutics.com [onkuretherapeutics.com]
- 5. Largazole: From Discovery to Broad-Spectrum Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis and molecular target of largazole, a histone deacetylase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 7. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 9. Facebook [cancer.gov]
- 10. Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Bocodepsin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is a novel, orally bioavailable, Class I-selective histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-cancer activity in both preclinical models and clinical trials. As a prodrug, this compound is rapidly converted to its active metabolite, OKI-006, which potently inhibits Class I HDAC enzymes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Histone Deacetylase Inhibition
The primary mechanism of action of this compound is the selective inhibition of Class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[1][2][3][4]
This compound's active metabolite, OKI-006, is a potent inhibitor of HDAC1, HDAC2, and HDAC3, with minimal activity against Class IIa HDACs.[3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This "euchromatin" state allows for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[4]
Quantitative Data: HDAC Inhibition
The inhibitory activity of this compound's active metabolite, OKI-006, against Class I HDAC isoforms has been quantified through in vitro enzymatic assays.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2[3][4] |
| HDAC2 | 2.4[3][4] |
| HDAC3 | 2.0[3][4] |
| HDAC8 | 47[3] |
| Class IIa HDACs | >1000 [3][4] |
Table 1: In vitro inhibitory activity of OKI-006 against HDAC isoforms.
Induction of Apoptosis
A key consequence of HDAC inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the altered expression of key regulatory proteins involved in the apoptotic cascade.
Modulation of Apoptosis-Related Proteins
Studies have shown that treatment with this compound (in its in vitro form, OKI-005) in combination with other anti-cancer agents like doxorubicin (B1662922) leads to significant changes in the expression levels of pro- and anti-apoptotic proteins.
-
Increase in Pro-Apoptotic Proteins: Treatment with OKI-005 has been shown to increase the expression of the pro-apoptotic protein BIM.[5]
-
Decrease in Anti-Apoptotic Proteins: Conversely, a decrease in the anti-apoptotic protein BCL-XL is observed following treatment.[5]
-
Activation of Caspases: The combination of OKI-005 and doxorubicin results in an increased level of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[5]
Quantitative Data: Apoptosis Induction in Triple-Negative Breast Cancer (TNBC) Cell Lines
The combination of OKI-005 and doxorubicin has been shown to synergistically increase apoptosis in various TNBC cell lines.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| CAL-51 | Doxorubicin (0.5 µM) | ~15% |
| OKI-005 (0.2 µM) | ~20% | |
| Combination | ~40% [6] | |
| MDA-MB-231 | Doxorubicin (0.5 µM) | ~10% |
| OKI-005 (0.2 µM) | ~15% | |
| Combination | ~30% [6] | |
| CAL-120 | Doxorubicin (0.5 µM) | ~8% |
| OKI-005 (0.2 µM) | ~12% | |
| Combination | ~25% [6] |
Table 2: Percentage of apoptotic cells in TNBC cell lines after 48 hours of treatment with Doxorubicin and/or OKI-005, as measured by Annexin V staining.
Impact on Cell Cycle and Viability
This compound's mechanism of action also involves the induction of cell cycle arrest, preventing cancer cells from proliferating.
Cell Cycle Arrest
Treatment with OKI-005, particularly in combination with doxorubicin, has been observed to alter the cell cycle distribution in cancer cells, often leading to an accumulation of cells in the G2/M phase.[6] This cell cycle arrest is a crucial step preceding apoptosis.
Quantitative Data: IC50 Values in TNBC Cell Lines
The anti-proliferative effects of doxorubicin in combination with OKI-005 have been quantified by determining the half-maximal inhibitory concentration (IC50) values in various TNBC cell lines.
| Cell Line | Doxorubicin IC50 (nM) |
| CAL-51 | 35[7] |
| MDA-MB-231 | 184[7] |
| Hs 578T | 251[7] |
| CAL-120 | 507[7] |
Table 3: IC50 values for doxorubicin as a single agent in various TNBC cell lines after 72 hours of exposure, determined by CellTiter-Glo assay.
Interaction with Signaling Pathways
This compound's efficacy is enhanced through its interplay with key signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/AKT/mTOR pathways.
Synergy with MAPK Pathway Inhibitors
Preclinical and clinical data have demonstrated a strong synergy between this compound and inhibitors of the MAPK pathway, particularly in cancers with RAS pathway mutations.[8][9][10] The proposed mechanism involves the concurrent suppression of DNA repair pathways, leading to an accumulation of double-strand DNA breaks and subsequent apoptosis.[8] This combination has shown promising results in NRAS-mutated melanoma.[8]
Potential Influence on the PI3K/AKT/mTOR Pathway
HDAC inhibitors can influence the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, through multiple mechanisms.[11][12][13][14] By altering the acetylation status of non-histone proteins, including components of this pathway, this compound may modulate its activity. Furthermore, the induction of tumor suppressor genes by this compound can lead to the downregulation of this pro-survival pathway. The exact molecular details of this compound's direct interaction with this pathway are an area of ongoing research.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (CellTiter-Glo®)
Principle: This assay quantifies the amount of ATP, which is indicative of metabolically active, viable cells.[15][16][17]
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a desired density and incubate overnight.
-
Treat cells with various concentrations of this compound (or OKI-005) and/or other compounds for the desired duration (e.g., 72 hours).[5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Measure luminescence using a plate reader.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes.[19][20][21][22][23]
Protocol:
-
Seed and treat cells with this compound (or OKI-005) and/or other compounds for the desired duration (e.g., 48 hours).[5]
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[20]
-
Incubate for 15-20 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry immediately.
Western Blotting for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular changes induced by this compound.
Protocol:
-
Treat cells with this compound (or OKI-005) and/or other compounds for the specified time (e.g., 24 hours).[24]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., BIM, BCL-XL, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Histone Acetylation Analysis by Flow Cytometry
Principle: This assay measures the levels of acetylated histones within cells, providing a direct readout of HDAC inhibitor activity.[25][26][27]
Protocol:
-
Treat cells (e.g., PBMCs) with this compound (or OKI-005) for the desired time.[25]
-
Stain for surface markers (e.g., CD3, CD4, CD8) and a fixable viability dye.[25]
-
Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™).[25]
-
Stain with a fluorescently labeled antibody specific for an acetylated histone mark (e.g., Ac-H3K27).[25]
-
Analyze the cells by flow cytometry, gating on specific cell populations to measure the mean fluorescence intensity (MFI) of the acetylation mark.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for a cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onkuretherapeutics.com [onkuretherapeutics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. agscientific.com [agscientific.com]
- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 16. ch.promega.com [ch.promega.com]
- 17. promega.com [promega.com]
- 18. OUH - Protocols [ous-research.no]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. kumc.edu [kumc.edu]
- 24. researchgate.net [researchgate.net]
- 25. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Bocodepsin: A Technical Guide to Target Protein Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is a novel, orally bioavailable depsipeptide and a class I-selective histone deacetylase (HDAC) inhibitor currently under investigation for the treatment of solid tumors and hematologic malignancies.[1][2] As a prodrug, this compound is rapidly metabolized to its active form, OKI-006, a potent largazole-derivative that exerts its therapeutic effects through the specific inhibition of Class I HDAC enzymes.[2][3] This targeted activity leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the remodeling of chromatin, altered gene expression, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells.[2][4] This technical guide provides an in-depth overview of this compound's target binding affinity, selectivity, the experimental protocols used for these determinations, and the key signaling pathways it modulates.
Target Protein Binding Affinity and Selectivity
The primary targets of this compound's active metabolite, OKI-006, are the Class I histone deacetylases (HDACs 1, 2, and 3), along with HDAC8, and select Class IIb and IV HDACs.[5] Its selectivity is marked by significantly lower activity against Class IIa HDACs.[3][5] The inhibitory potency of OKI-006 has been quantified through cell-free biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
Quantitative Binding Data
| HDAC Class | Target Protein | IC50 (nM) of OKI-006 |
| Class I | HDAC1 | 1.2[1][3][5] |
| HDAC2 | 2.4[1][3][5] | |
| HDAC3 | 2.0[1][3][5] | |
| HDAC8 | 47[3][5] | |
| Class IIa | HDAC4 | >1000[1][3][5] |
| HDAC5 | >1000[5] | |
| HDAC7 | >1000[5] | |
| HDAC9 | >1000[5] | |
| Class IIb | HDAC6 | 47[5] |
| HDAC10 | 2.8[5] | |
| Class IV | HDAC11 | 2.3[5] |
Core Signaling Pathways
This compound's inhibition of HDACs triggers a cascade of events that primarily culminate in apoptosis, cell cycle arrest, and modulation of the immune response.
Apoptosis Induction Pathway
This compound promotes apoptosis by altering the expression of key regulatory proteins. Inhibition of Class I HDACs leads to the upregulation of pro-apoptotic proteins, such as Bim, and the downregulation of anti-apoptotic proteins like Bcl-XL.[6] This shifts the cellular balance in favor of apoptosis. Furthermore, this compound can induce the expression of the cyclin-dependent kinase inhibitor p21, a downstream effector of the p53 tumor suppressor pathway, in a manner that can be independent of p53 status.[6]
Synergy with MAPK Pathway Inhibition
Preclinical studies have demonstrated that this compound can act synergistically with inhibitors of the MAPK (mitogen-activated protein kinase) pathway, such as MEK inhibitors.[1] The MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival. By inhibiting HDACs, this compound may prevent the cancer cells from utilizing compensatory survival pathways when the primary MAPK pathway is blocked, leading to enhanced tumor cell death.
T-Cell Modulation
This compound has been shown to modulate the immune system, particularly T-cell function.[7][8] It induces a rapid but transient increase in histone acetylation in T-cells, which is accompanied by an increase in the frequency of CD4+ and CD8+ T-cells in circulation.[7][8] Furthermore, it can enhance the cytotoxic potential of CD8+ T-cells, as evidenced by an increased expression of Granzyme B.[7] This immunomodulatory effect suggests a potential for combination therapies with immune checkpoint inhibitors.[7]
Experimental Protocols
The characterization of this compound's binding affinity and cellular effects relies on a suite of standardized and specialized experimental techniques.
Cell-Free HDAC Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Methodology:
-
Reagents: Purified recombinant human HDAC enzymes, a fluorogenic substrate such as BOC-Lys(Ac)-AMC, assay buffer, and a developer solution containing trypsin.
-
Procedure:
-
The test compound (e.g., OKI-006) is serially diluted and incubated with a specific HDAC isozyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
After a defined incubation period (e.g., 30 minutes), the reaction is stopped by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a plate reader (excitation ~355 nm, emission ~460 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[9]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an HDAC inhibitor.[10][11]
Methodology:
-
Cell Culture: Cancer cells are seeded in 6-well plates and treated with various concentrations of this compound (or OKI-005 for in vitro studies) for 24-48 hours. A vehicle-treated control is included.[10]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[10]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[11]
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Chemoproteomic Affinity Profiling
This mass spectrometry-based approach allows for the determination of inhibitor binding to endogenous HDACs and their associated protein complexes within a cellular extract, providing a more physiologically relevant assessment of selectivity.[12][13][14]
Methodology:
-
Cell Extract Preparation: A cell lysate (e.g., from K562 cells) is prepared.[12]
-
Competitive Binding: The cell extract is incubated with the test inhibitor (this compound) over a range of concentrations.
-
Affinity Capture: An affinity matrix, typically consisting of a broad-spectrum HDAC inhibitor (like SAHA) immobilized on beads, is added to the extract. This matrix captures HDACs and HDAC complexes that are not bound by the test inhibitor.[12]
-
Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides, typically with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by quantitative mass spectrometry (e.g., LC-MS/MS). The abundance of peptides from each HDAC and associated complex components is quantified.[15]
-
Data Analysis: A decrease in the amount of a specific HDAC captured by the beads in the presence of the test inhibitor indicates that the inhibitor is binding to that HDAC. This allows for the generation of concentration-inhibition profiles and the determination of binding affinity and selectivity across the proteome.[15]
Conclusion
This compound has emerged as a promising anti-cancer agent due to its potent and selective inhibition of Class I HDACs. The data clearly demonstrate its high affinity for HDACs 1, 2, and 3, and its distinct selectivity profile against other HDAC isoforms. The induction of apoptosis, synergistic effects with MAPK pathway inhibitors, and its immunomodulatory properties underscore its multifaceted mechanism of action. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors, facilitating further advancements in cancer therapy.
References
- 1. onkuretherapeutics.com [onkuretherapeutics.com]
- 2. mdpi.com [mdpi.com]
- 3. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gsartor.org [gsartor.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Early Preclinical Evidence for Bocodepsin (OKI-179) Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is an orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs), which are key regulators of gene expression frequently dysregulated in cancer.[1][2] As a prodrug, this compound is metabolized to the active compound OKI-006, which demonstrates potent inhibitory activity against HDACs 1, 2, and 3.[3][4] This targeted epigenetic modulation leads to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in malignant cells.[1][5] This technical guide provides a comprehensive overview of the early preclinical evidence supporting the efficacy of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental applications.
Quantitative Preclinical Data
The preclinical efficacy of this compound and its in vitro analog, OKI-005, has been evaluated in various cancer models. The following tables summarize the key quantitative findings from these studies.
In Vitro Anti-proliferative Activity of OKI-005
OKI-005, the analog of this compound optimized for in vitro studies, has demonstrated potent anti-proliferative effects across a range of colorectal cancer (CRC) and triple-negative breast cancer (TNBC) cell lines.[1] The half-maximal inhibitory concentrations (IC50) are presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Cancer | < 100 |
| HT29 | Colorectal Cancer | 100-500 |
| SW480 | Colorectal Cancer | 100-500 |
| SW620 | Colorectal Cancer | 100-500 |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 100-500 |
| Hs 578T | Triple-Negative Breast Cancer | 100-500 |
| CAL-51 | Triple-Negative Breast Cancer | < 100 |
| CAL-120 | Triple-Negative Breast Cancer | 100-500 |
Data sourced from Diamond JR, et al. Mol Cancer Ther. 2022.[1]
In Vivo Efficacy of this compound (OKI-179) in Xenograft Models
This compound has shown significant single-agent anti-tumor activity in vivo in xenograft models of both colorectal and triple-negative breast cancer.[1]
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| HCT-116 (CRC) Xenograft | This compound (40 mg/kg) | PO, Daily | Statistically Significant | < 0.05 |
| HCT-116 (CRC) Xenograft | This compound (80 mg/kg) | PO, Daily | Statistically Significant | < 0.05 |
| HCT-116 (CRC) Xenograft | This compound (120 mg/kg) | PO, Every other day | Statistically Significant | < 0.05 |
| MDA-MB-231 (TNBC) Xenograft | This compound (80 mg/kg) | PO, Daily | Significant | Not specified |
Data sourced from Diamond JR, et al. Mol Cancer Ther. 2022.[1]
In Vivo Combination Therapy with Doxorubicin (B1662922) in TNBC Xenograft Model
In a preclinical model of triple-negative breast cancer, the combination of this compound and the chemotherapeutic agent doxorubicin resulted in significantly enhanced tumor growth inhibition compared to either agent alone.[6][7]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Statistical Significance vs. Doxorubicin (p-value) | Statistical Significance vs. This compound (p-value) |
| Doxorubicin (1.5 mg/kg) | IP, QW | - | - | - |
| This compound (80 mg/kg) | PO, QD | - | - | - |
| Combination | Doxorubicin (IP, QW) + this compound (PO, QD) | Significant | 0.0016 | 0.0068 |
Data sourced from Smoots SG, et al. Mol Cancer Ther. 2023.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of OKI-005 in cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., TNBC and CRC lines) were seeded in 96-well plates.[6]
-
After 24 hours, cells were treated with a range of concentrations of OKI-005 or doxorubicin for 72 hours.[6][7]
-
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[6][7]
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
Apoptosis Assay
Objective: To measure the induction of apoptosis by OKI-005 and doxorubicin.
Methodology:
-
TNBC cell lines were treated with the respective drugs for 48 hours.[6][7]
-
Cells were harvested and stained with Annexin V and Propidium Iodide (PI).[7]
-
Apoptosis was quantified by flow cytometry, with Annexin V-positive cells indicating apoptosis.[6][7]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Five million MDA-MB-231 human TNBC cells were subcutaneously injected into the flank of athymic nude mice.[6][7]
-
When tumors reached a predetermined size, mice were randomized into treatment groups.[1]
-
Treatment groups included vehicle control, this compound (80 mg/kg, PO, QD), doxorubicin (1.5 mg/kg, IP, QW), or the combination of both.[6][7]
-
Tumor volumes were measured regularly to assess tumor growth inhibition.[1]
Western Blot Analysis
Objective: To assess changes in protein expression related to apoptosis and cell cycle.
Methodology:
-
Cells were treated with the indicated drugs for 24 hours.[6]
-
Cell lysates were prepared and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against proteins of interest (e.g., BIM, BCL-XL, p21, cleaved caspase-3).[6]
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
Visualizing the Core Mechanisms and Workflows
This compound's Mechanism of Action
This compound functions by inhibiting Class I HDACs, leading to an accumulation of acetylated histones. This epigenetic modification alters chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The ultimate outcome is the induction of apoptosis and inhibition of tumor cell proliferation.[1]
Caption: this compound's mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: In vivo xenograft study workflow.
Signaling Pathway of Apoptosis Induction by this compound and Doxorubicin Combination
The synergistic effect of this compound and doxorubicin in TNBC involves the modulation of key apoptotic proteins. The combination leads to an increase in the pro-apoptotic protein BIM and a decrease in the anti-apoptotic protein BCL-XL, ultimately promoting programmed cell death.[6]
Caption: Apoptosis induction pathway.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onkuretherapeutics.com [onkuretherapeutics.com]
- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bocodepsin's Impact on Histone Acetylation and Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bocodepsin (OKI-179) is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor demonstrating significant promise in preclinical and clinical studies for the treatment of various malignancies. As a prodrug, this compound is metabolized to its active form, OKI-006, which potently inhibits Class I HDACs, leading to hyperacetylation of histones and subsequent modulation of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its effects on histone acetylation and gene expression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated molecular pathways and experimental workflows.
Introduction
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In various cancers, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[1]
This compound (OKI-179) is a next-generation HDAC inhibitor designed for improved isoform selectivity and oral bioavailability.[1] It is a prodrug that is rapidly converted to the active metabolite OKI-006.[2] This guide will delve into the molecular mechanisms through which this compound exerts its anti-cancer effects, with a specific focus on its impact on histone acetylation and the resulting changes in gene expression profiles.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Class I histone deacetylases by its active metabolite, OKI-006. This inhibition leads to an accumulation of acetylated histones, particularly on lysine residues such as H3K27, resulting in a more open chromatin structure.[1][3] This "euchromatin" state allows for the binding of transcription factors to previously silenced gene promoters, leading to the re-expression of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and differentiation.[3][4]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound's active metabolite, OKI-006, and its effects on histone acetylation and cell viability.
Table 1: In Vitro Inhibitory Activity of OKI-006 against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2[2] |
| HDAC2 | 2.4[2] |
| HDAC3 | 2.0[2] |
| HDAC8 | 47[2] |
| HDAC6 | 47[2] |
| HDAC10 | 2.8[2] |
| HDAC11 | 2.3[2] |
| HDAC4, 5, 7, 9 (Class IIa) | >1000[2] |
Table 2: Pharmacodynamic Effect of this compound (OKI-179) on Histone Acetylation in Humans
| Analyte | Fold Change from Baseline (at 2h post-dose) |
| H3K27 Acetylation in CD4+ T cells | ~6-fold[1][5] |
| H3K27 Acetylation in CD8+ T cells | ~6-fold[5] |
| H3K27 Acetylation in total T cells | ~6-fold[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound. For in vitro studies, the cell-permeable prodrug OKI-005 is often utilized.[2][3]
HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the in vitro potency of compounds like OKI-006 against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a buffer containing Trichostatin A to stop the HDAC reaction)
-
OKI-006 (or other test compounds) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of OKI-006 in Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted OKI-006 or vehicle (DMSO) to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding the Developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of OKI-006 and determine the IC50 value.
Western Blotting for Histone Acetylation
This protocol is designed to assess the levels of acetylated histones in cells treated with OKI-005.
Materials:
-
Cell culture medium and reagents
-
OKI-005 dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys27), Rabbit anti-Histone H3
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of OKI-005 or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 (K27) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify changes in the expression of specific genes in response to OKI-005 treatment.
Materials:
-
Cells treated with OKI-005 as described above
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CDKN1A, BAX, BCL2) and a reference gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from OKI-005-treated and control cells.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression, normalized to the reference gene.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Cellular Pathways Modulated by Bocodepsin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is an orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-tumor activity in both preclinical models and clinical trials.[1][2] As a member of the depsipeptide class of HDAC inhibitors, this compound's primary mechanism of action involves the inhibition of Class I HDACs, specifically HDAC1, HDAC2, HDAC3, and HDAC8.[2] This inhibition leads to the accumulation of acetylated histones, resulting in chromatin remodeling and the altered expression of genes that regulate critical cellular processes such as cell cycle progression, apoptosis, and immune responses.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: HDAC Inhibition and Transcriptional Regulation
The primary molecular target of this compound is the family of Class I histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[4] Deacetylation of histones leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[4] By inhibiting Class I HDACs, this compound promotes a state of histone hyperacetylation. This "open" chromatin conformation facilitates the transcription of various genes, including crucial tumor suppressor genes.[3][4] The selective inhibition of Class I HDACs by this compound is a key feature, as it may reduce the toxicities associated with broader-spectrum HDAC inhibitors.[2]
Signaling Pathway for this compound's Core Mechanism of Action
Caption: Core mechanism of this compound action.
Modulation of Apoptotic Pathways
A critical anti-cancer effect of this compound is its ability to induce apoptosis, or programmed cell death, in tumor cells. This is achieved through the transcriptional upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[5][6] Studies have shown that this compound treatment can lead to an increase in the expression of the pro-apoptotic protein BIM and a decrease in the anti-apoptotic protein BCL-XL.[7] Furthermore, the combination of this compound with chemotherapeutic agents like doxorubicin (B1662922) has been shown to synergistically increase apoptosis in cancer cells, overcoming drug resistance.[5][6] This pro-apoptotic effect is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Evidence suggests that this compound can induce the cleavage of caspase-3, a key executioner caspase.[7]
Data Presentation: Efficacy of this compound in Modulating Apoptosis
| Cell Line | Treatment | Apoptotic Cells (%) | Key Apoptotic Markers (Fold Change) | Reference |
| CAL-51 (TNBC) | This compound + Doxorubicin | Statistically significant increase vs. single agents | Cleaved Caspase-3: Increased | [7] |
| MDA-MB-231 (TNBC) | This compound + Doxorubicin | Statistically significant increase vs. single agents | BIM: Increased, BCL-XL: Decreased | [7] |
| CAL-120 (TNBC) | This compound + Doxorubicin | Statistically significant increase vs. single agents | Not Specified | [7] |
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound's induction of apoptosis.
Immunomodulatory Effects on T-Cell Pathways
Beyond its direct effects on tumor cells, this compound has been shown to modulate the adaptive immune system, particularly T-cell responses.[8] Treatment with this compound leads to a rapid but transient increase in histone acetylation in circulating T-cells.[2] This epigenetic modification can influence T-cell differentiation and function. Continuous exposure to this compound in vitro has been observed to suppress the production of effector cytokines such as IL-2 and TNF-α.[8] However, the in vivo effects are more complex, with evidence suggesting that appropriate dosing schedules of this compound can enhance anti-tumor T-cell responses, especially when combined with immunotherapies like PD-1 blockade.[8]
Data Presentation: this compound's Impact on T-Cell Cytokine Production
| Cell Type | Treatment | IL-2 Production | TNF-α Production | IFN-γ Production | Reference | |---|---|---|---|---| | Human PBMCs | 1 µM OKI-005 (in vitro analog of this compound) | Suppressed | Suppressed | Not Specified |[8] |
Experimental Workflow for T-Cell Cytokine Analysis
Caption: T-cell cytokine analysis workflow.
Experimental Protocols
Western Blot for Histone Acetylation
Objective: To qualitatively and semi-quantitatively assess the level of histone H3 and H4 acetylation in cells treated with this compound.
Materials:
-
This compound (OKI-179)
-
Cell line of interest (e.g., TNBC cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify band intensities using densitometry software and normalize the acetyl-histone signal to the total histone signal.
Annexin V Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound (OKI-179)
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control as described for the Western blot protocol.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the relative mRNA expression levels of target genes (e.g., p21, Bax) in cells treated with this compound.
Materials:
-
This compound (OKI-179)
-
Cell line of interest
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (p21, Bax) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Prepare the qRT-PCR reaction mix containing qPCR master mix, primers, and cDNA template.
-
Perform the qRT-PCR reaction using a real-time PCR instrument.
-
Analyze the amplification data and determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the concentration of specific cytokines (e.g., IL-2, TNF-α) in the supernatant of T-cells treated with this compound.
Materials:
-
This compound (OKI-179)
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Cytokine-specific ELISA kit (e.g., for human IL-2, TNF-α)
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in complete RPMI-1640 medium.
-
Treat the cells with this compound or vehicle control.
-
Stimulate the T-cells with appropriate activators.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant by centrifugation.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a promising Class I HDAC inhibitor with a multifaceted mechanism of action that extends beyond direct tumor cell cytotoxicity to include modulation of the immune system. Its ability to induce apoptosis and alter the tumor microenvironment through epigenetic regulation highlights its potential as a valuable therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular pathways modulated by this compound and to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
Methodological & Application
Standard Protocol for In-Vitro Cell Culture Applications of Bocodepsin
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Bocodepsin (OKI-179) is a potent and orally bioavailable Class I histone deacetylase (HDAC) inhibitor with significant anti-neoplastic activity. In the cellular environment, this compound is a prodrug that is rapidly metabolized to its active form, OKI-006, a potent inhibitor of HDACs 1, 2, and 3.[1][2] For in-vitro research, the analog OKI-005 is preferentially used as it is optimized for cell culture applications and is readily converted to the active metabolite, OKI-006.[3][4] This document provides a detailed protocol for the in-vitro use of OKI-005 to assess the biological effects of this compound in cancer cell lines.
Mechanism of Action
This compound, through its active metabolite OKI-006, selectively inhibits Class I HDACs.[5] This inhibition leads to an accumulation of acetylated histones, resulting in chromatin remodeling and altered gene expression.[6] Consequently, this can induce the transcription of tumor suppressor genes, leading to cell cycle arrest, inhibition of tumor cell division, and ultimately, apoptosis.[1][6]
Data Presentation
Table 1: Summary of OKI-005 In-Vitro Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| CAL-120 | Triple-Negative Breast Cancer (TNBC) | < 100 | SRB | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | < 100 | SRB | [3] |
| Most TNBC Cell Lines | Triple-Negative Breast Cancer (TNBC) | < 500 | SRB | [3] |
| HCT-116 | Colorectal Cancer (CRC) | Sensitive | Proliferation | [3] |
| MC38 | Murine Colorectal Adenocarcinoma | Not specified | CellTiter-Glo | [1] |
| Various TNBC Cell Lines | Triple-Negative Breast Cancer (TNBC) | Synergistic with Doxorubicin | CellTiter-Glo | [7] |
Experimental Protocols
1. Cell Culture
-
Cell Line Maintenance: Culture cancer cell lines in the recommended medium (e.g., RPMI, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[3] Regularly screen for mycoplasma contamination.
-
Sub-culturing: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach with trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding in new flasks.
2. OKI-005 Preparation
-
Stock Solution: Prepare a high-concentration stock solution of OKI-005 in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
3. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, SRB)
-
Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[3] For MC38 cells, a density of 5,000 cells/well has been reported.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of OKI-005 (e.g., 0-5 µM) or a vehicle control (medium with the same concentration of DMSO).[3]
-
Measurement:
-
CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus, the number of viable cells.
-
Sulforhodamine B (SRB): Fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the dye. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
4. Apoptosis Assay (e.g., Annexin V Staining, Caspase-Glo® 3/7)
-
Seeding: Seed cells in 6-well plates or other suitable culture vessels.
-
Treatment: Treat cells with OKI-005 at various concentrations for 24 to 48 hours.[7]
-
Annexin V Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase-Glo® 3/7 Assay:
-
Follow the manufacturer's protocol. This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Luminescence is proportional to caspase activity.
-
5. Western Blotting
-
Cell Lysis: After treatment with OKI-005 (e.g., 0, 50, 200, 500 nM) for 24 hours, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (15-50 µg) onto an SDS-polyacrylamide gel.[3] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Acetylated-Histone H3
-
p21
-
Cleaved Caspase-3
-
BIM
-
BCL-XL
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: In-Vitro Experimental Workflow
References
- 1. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 2. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bocodepsin (OKI-179) in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Bocodepsin (OKI-179), a selective Class I Histone Deacetylase (HDAC) inhibitor, in various murine cancer models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound is an orally bioavailable prodrug that is converted to its active metabolite, a potent inhibitor of Class I HDACs (HDAC1, 2, 3, and 8).[1] Inhibition of these enzymes leads to an accumulation of acetylated histones and other non-histone proteins. This epigenetic modification results in the relaxation of chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[2][3] The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of tumor growth.[2][4][5]
Signaling Pathway
The induction of apoptosis by this compound and other HDAC inhibitors involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. By altering the expression of key regulatory proteins, this compound can shift the balance in cancer cells towards apoptosis.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in different murine cancer models as reported in preclinical studies.
Table 1: this compound Dosage and Administration in Colorectal Cancer Murine Model
| Parameter | Details | Reference |
| Cancer Model | Syngeneic (Colorectal) | [6][7] |
| Cell Line | MC38 | [6][7] |
| Mouse Strain | C57BL/6 | [6] |
| Drug Dosage | 60 mg/kg | [6][7] |
| Administration Route | Oral (PO) | [6] |
| Treatment Schedule | Daily for 30 days; Continuous or On/Off schedules in combination studies | [6][7] |
| Vehicle Control | Citrate (B86180) buffer | [6] |
Table 2: this compound Dosage and Administration in Triple-Negative Breast Cancer (TNBC) Murine Model
| Parameter | Details | Reference |
| Cancer Model | Xenograft (Triple-Negative Breast Cancer) | [1] |
| Cell Line | MDA-MB-231 | [1] |
| Mouse Strain | Athymic Nude | [1] |
| Drug Dosage | 80 mg/kg | [1] |
| Administration Route | Oral (PO) | [1] |
| Treatment Schedule | Daily (QD) for 36 days | [1] |
| Vehicle Control | Not specified | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in murine cancer models.
Protocol 1: Syngeneic Colorectal Cancer Model (MC38)
1. Cell Culture:
-
Culture MC38 murine colorectal adenocarcinoma cells in Dulbecco's Modified Eagle Medium (DMEM).[6]
-
Supplement the medium with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model:
-
Use female C57BL/6 mice, 6-8 weeks old.[6]
-
Acclimatize mice for at least one week before the experiment.
3. Tumor Implantation:
-
Resuspend 1 x 10^6 MC38 cells in 100 µL of a 1:1 mixture of Hank's Balanced Salt Solution (HBSS) and Matrigel.[6]
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[6]
4. Treatment:
-
Begin treatment when tumors reach an average size of approximately 100 mm³.[6]
-
Prepare this compound (OKI-179) in a citrate buffer vehicle.
-
Administer this compound orally at a dose of 60 mg/kg daily.[6][7]
-
For combination studies, specific schedules for this compound (continuous or on/off) and other agents should be followed.[6][7]
-
Administer the vehicle control to the control group following the same schedule.
5. Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if signs of ulceration or distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[7]
Protocol 2: Xenograft Triple-Negative Breast Cancer Model (MDA-MB-231)
1. Cell Culture:
-
Culture MDA-MB-231 human breast adenocarcinoma cells in a suitable medium, such as DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.[1]
-
Allow for an acclimatization period of at least one week.
3. Tumor Implantation:
-
Inject 5 million MDA-MB-231 cells subcutaneously into the flank of each mouse.[1]
4. Treatment:
-
Randomize mice into treatment groups when tumors are established.
-
Administer this compound orally at a dose of 80 mg/kg daily.[1]
-
The control group should receive the vehicle.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 36 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical study of this compound in a murine cancer model.
References
- 1. onkuretherapeutics.com [onkuretherapeutics.com]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
Techniques for Assessing Bocodepsin Efficacy in Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is an orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs), showing promise in the treatment of solid tumors. As an HDAC inhibitor, this compound works by increasing histone acetylation, leading to the transcription of tumor suppressor genes, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1] This document provides detailed application notes and protocols for assessing the efficacy of this compound in solid tumor models, both in vitro and in vivo.
Note on this compound Analogs: For in vitro studies, the analog OKI-005 is often used as it is readily converted to the active metabolite, while this compound (OKI-179) is more suitable for in vivo applications due to its favorable pharmacokinetic properties.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of Class I HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure and gene expression, ultimately promoting an anti-tumor response.
In Vitro Efficacy Assessment
A battery of in vitro assays is crucial for determining the anti-cancer activity of this compound. The following protocols provide a framework for these assessments.
Experimental Workflow: In Vitro Analysis
Cell Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of solid tumor cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, an indicator of metabolically active cells.[2][3]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of OKI-005 in culture medium.
-
Add the desired concentrations of OKI-005 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure luminescence using a plate reader.
-
Data Presentation:
| Cell Line | Treatment | Incubation Time (h) | IC50 (nM) |
| MDA-MB-231 (TNBC) | OKI-005 + Doxorubicin | 72 | Synergistic Effect |
| CAL-51 (TNBC) | OKI-005 + Doxorubicin | 72 | Synergistic Effect |
| Hs 578T (TNBC) | OKI-005 + Doxorubicin | 72 | Synergistic Effect |
| CAL-120 (TNBC) | OKI-005 + Doxorubicin | 72 | Synergistic Effect |
| TNBC: Triple-Negative Breast Cancer. Data derived from studies showing synergistic anti-proliferative activity.[5][6] |
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound. This is commonly assessed by flow cytometry using Annexin V and Propidium (B1200493) Iodide (PI) staining.[7] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[8]
Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound (OKI-005) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry immediately.
-
Use unstained and single-stained controls for compensation.
-
Data Presentation:
| Cell Line | Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| CAL-51 | 0.2 µM OKI-005 + 0.5 µM Doxorubicin | Increased | Increased |
| MDA-MB-231 | 0.2 µM OKI-005 + 0.5 µM Doxorubicin | Increased | Increased |
| Hs 578T | 0.2 µM OKI-005 + 0.5 µM Doxorubicin | Increased | Increased |
| CAL-120 | 0.2 µM OKI-005 + 0.5 µM Doxorubicin | Increased | Increased |
| Data indicates a significant increase in apoptosis with combination treatment compared to single agents.[6] |
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression. This is typically analyzed by flow cytometry after staining cellular DNA with propidium iodide (PI).[5]
Protocol: Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Treat cells with this compound (OKI-005) for 24-48 hours.
-
Harvest cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[5]
-
Incubate on ice for at least 30 minutes or store at 4°C.[5]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry.
-
Use software to model the cell cycle distribution (G0/G1, S, G2/M phases).
-
Data Presentation:
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| TNBC Cell Lines | OKI-005 | Variable | Variable | Increased |
| This compound has been shown to induce cell cycle arrest, often in the G2/M phase. |
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying this compound's effects by examining changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound (OKI-005) for 24-48 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation:
| Protein | Treatment with OKI-005 | Expected Change |
| Acetylated Histone H3 | Yes | Increase |
| Cleaved PARP | Yes | Increase |
| BIM | Yes | Increase |
| BCL-XL | Yes | Decrease |
| p21 | Yes | Increase |
| These changes in protein expression are indicative of HDAC inhibition, apoptosis induction, and cell cycle arrest.[3] |
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the anti-tumor activity of this compound in a physiological context.
Xenograft Tumor Model Workflow
Protocol: Solid Tumor Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 solid tumor cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., athymic nude mice).[5]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth with calipers.
-
When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Administer this compound (OKI-179) via oral gavage at a predetermined dose and schedule (e.g., daily).[6]
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for:
-
Immunohistochemistry (IHC): To assess proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blot: To analyze protein expression as described in the in vitro section.
-
Senescence-Associated β-galactosidase Staining: To evaluate cellular senescence.[5]
-
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 36 | Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | - |
| Doxorubicin (1.5 mg/kg) | ~800 | ~33% |
| This compound (80 mg/kg) | ~700 | ~42% |
| Doxorubicin + this compound | ~300 | ~75% |
| Data from an MDA-MB-231 xenograft model demonstrating enhanced tumor growth inhibition with combination therapy.[6] |
Pharmacodynamic Biomarkers
Objective: To confirm target engagement and the biological activity of this compound in vivo.
Protocol: Histone Acetylation in PBMCs
-
Sample Collection:
-
Collect peripheral blood from treated animals or patients at various time points post-dose.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation.
-
-
Flow Cytometry:
-
Fix and permeabilize the PBMCs.
-
Stain with a fluorescently labeled antibody specific for acetylated histone H3 (e.g., Ac-H3K27).
-
Analyze by flow cytometry to quantify the level of histone acetylation in different immune cell subsets.
-
Data Presentation:
| Time Post-Dose | Fold Change in Histone H3 Acetylation in T-cells |
| 2 hours | ~6-fold increase |
| 24 hours | Return to baseline |
| Pharmacodynamic data from a clinical study showing a transient increase in histone acetylation following this compound administration.[9] |
Conclusion
The techniques outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in solid tumors. A combination of in vitro assays to determine cellular effects and in vivo models to assess anti-tumor activity and pharmacodynamics is essential for the preclinical and clinical development of this promising HDAC inhibitor.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. promega.com [promega.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. ch.promega.com [ch.promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nacalai.com [nacalai.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
Application Note: Determining Cell Viability Following Bocodepsin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bocodepsin (also known as OKI-179) is an orally active, selective inhibitor of Class I histone deacetylases (HDACs).[1][2][3] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and gene repression.[1][4] In many cancer cells, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4][5] By inhibiting Class I HDACs, this compound promotes the accumulation of acetylated histones, which results in chromatin remodeling and the re-expression of tumor suppressor genes.[5] This can lead to the inhibition of tumor cell division and the induction of apoptosis (programmed cell death).[5][6]
Assessing the cytotoxic and cytostatic effects of compounds like this compound is a critical step in preclinical drug development. Cell viability assays are fundamental tools used to quantify the number of living cells in a population after exposure to a therapeutic agent. This application note provides detailed protocols for two common types of cell viability assays—the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay—to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action: this compound as an HDAC Inhibitor
This compound's primary mechanism of action is the inhibition of histone deacetylase enzymes, which leads to an increase in histone acetylation.[7][8] This alteration in the epigenetic landscape has several downstream consequences that contribute to its anti-tumor activity, including cell cycle arrest and apoptosis.[1][9]
Experimental Protocols
Two distinct methods for assessing cell viability following this compound treatment are detailed below. The choice of assay may depend on factors such as equipment availability, desired sensitivity, and throughput.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[10][11] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm.[12] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[11]
Materials and Reagents:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (OKI-179)
-
MTT reagent (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[13][14]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000–10,000 cells/well, optimize for cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include wells for "no-cell" controls (medium only) to serve as a background blank.[11]
-
Incubate the plate overnight (or for at least 4-6 hours) at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., DMSO diluted in medium) to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits 50% of cell viability).
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[15][16] The assay reagent contains a thermostable luciferase enzyme that, in the presence of ATP, generates a stable "glow-type" luminescent signal. The amount of light produced is directly proportional to the amount of ATP, and thus to the number of viable cells in culture.[15] This assay is known for its high sensitivity and simple "add-mix-measure" protocol.
Materials and Reagents:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (OKI-179)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, opaque-walled 96-well plates (to minimize well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension and seed 100 µL into each well of an opaque-walled 96-well plate at the optimized density.
-
Include "no-cell" control wells containing only medium for background measurement.[17]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare 2x serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).[18]
-
-
Assay Reagent Preparation and Addition:
-
Signal Generation and Measurement:
Data Analysis:
-
Subtract the average luminescence signal from the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability as follows:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100
-
-
Plot the dose-response curve and calculate the IC₅₀ value as described for the MTT assay.
Workflow and Data Presentation
A typical experimental workflow for assessing cell viability is outlined below.
Summarized Quantitative Data
The results of a cell viability assay are typically summarized by the IC₅₀ value, which represents the concentration of a drug required to inhibit the biological process by 50%. Below is a sample table of hypothetical IC₅₀ values for this compound across different cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | Assay Used | This compound IC₅₀ (nM) |
| MCF-7 | Breast Cancer | MTT | 150.5 ± 12.3 |
| HCT116 | Colon Cancer | MTT | 85.2 ± 9.8 |
| Jurkat | T-cell Leukemia | CellTiter-Glo® | 35.7 ± 4.1 |
| A549 | Lung Cancer | CellTiter-Glo® | 210.0 ± 18.5 |
Data are presented as mean ± standard deviation from three independent experiments.
This structured presentation allows for a clear and direct comparison of this compound's potency across various cancer types, aiding in the identification of sensitive and resistant cell lines for further investigation.
References
- 1. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. rarecancernews.com [rarecancernews.com]
- 7. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 9. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. ch.promega.com [ch.promega.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Bocodepsin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor.[1][2] HDAC inhibitors are a class of epigenetic modifying agents that have shown promise in oncology, both as direct anti-cancer agents and as modulators of the immune system.[1][3] this compound's selectivity for class I HDACs (HDAC1, 2, 3, and 8) is critical for its role in cell cycle progression, proliferation, and DNA damage response.[1] Emerging evidence highlights the importance of an intact immune system for the therapeutic efficacy of HDAC inhibitors, with T cells playing a crucial role.[3][4]
These application notes provide a detailed guide for utilizing flow cytometry to analyze the immunological effects of this compound on various immune cell subsets. The provided protocols and data presentation formats are designed to assist researchers in academic and industrial settings in characterizing the immunomodulatory properties of this compound.
Mechanism of Action and Immunological Effects
This compound is a prodrug that is metabolized to the active compound OKI-006.[2] As a class I HDAC inhibitor, its primary mechanism of action is to increase the acetylation of histone and non-histone proteins, leading to a more open chromatin structure and altered gene expression.[1][5] In the context of the immune system, this can lead to a variety of effects, including:
-
Increased Histone Acetylation in T cells: Treatment with this compound leads to a rapid and measurable increase in histone acetylation (e.g., at H3K27) in T lymphocytes.[4][6]
-
Modulation of T cell Populations: Studies have shown that this compound can cause a transient increase in the frequencies of circulating CD4+ and CD8+ T cells.[3][4]
-
Alteration of Cytokine Production: Continuous in vitro exposure to this compound's active metabolite has been shown to suppress the production of effector cytokines such as IL-2 and TNFα in T cells.[3][6]
-
Regulation of T cell Subsets: this compound has been observed to reduce the expression of the regulatory T cell (Treg) marker FOXP3 in CD4+ T cells at certain concentrations.[4]
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Immunophenotyping of Major Immune Cell Subsets
| Cell Population | Marker Profile | Control (% of Live Cells) | This compound-Treated (% of Live Cells) |
| CD4+ T Cells | CD3+ CD4+ | ||
| CD8+ T Cells | CD3+ CD8+ | ||
| B Cells | CD19+ | ||
| NK Cells | CD3- CD56+ | ||
| Classical Monocytes | CD14+ CD16- | ||
| Non-classical Monocytes | CD14- CD16+ | ||
| Plasmacytoid Dendritic Cells | Lin- HLA-DR+ CD123+ | ||
| Myeloid Dendritic Cells | Lin- HLA-DR+ CD11c+ |
Table 2: Analysis of T Cell Subsets and Activation Markers
| Cell Population | Marker Profile | Control (% of Parent) | This compound-Treated (% of Parent) |
| Naive CD4+ T Cells | CD4+ CD45RA+ CCR7+ | ||
| Effector Memory CD4+ T Cells | CD4+ CD45RA- CCR7- | ||
| Regulatory T Cells (Tregs) | CD4+ CD25+ FOXP3+ | ||
| Activated CD8+ T Cells | CD8+ CD69+ |
Table 3: Intracellular Marker Analysis
| Marker | Cell Population | Control (MFI) | This compound-Treated (MFI) |
| Acetyl-Histone H3 (K27) | CD4+ T Cells | ||
| Acetyl-Histone H3 (K27) | CD8+ T Cells | ||
| TNFα | CD4+ T Cells | ||
| IL-2 | CD8+ T Cells |
Experimental Protocols
Protocol 1: In Vitro Treatment of PBMCs with this compound
This protocol describes the in vitro exposure of human peripheral blood mononuclear cells (PBMCs) to this compound for subsequent flow cytometric analysis.
Materials:
-
This compound (OKI-179) or its active metabolite OKI-005
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ficoll-Paque
-
Human peripheral blood
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound (or OKI-005) in complete RPMI-1640 medium. A suggested starting concentration for in vitro studies with OKI-005 is 1 µM.[6] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24 hours).[6]
-
After incubation, harvest the cells for flow cytometry staining.
Protocol 2: Flow Cytometry Staining for Surface Markers, Histone Acetylation, and Intracellular Cytokines
This protocol provides a comprehensive method for the simultaneous analysis of cell surface markers, intracellular histone acetylation, and cytokine production.
Materials:
-
Cell Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.[7]
-
Fixation Buffer: 1% paraformaldehyde in PBS.[7]
-
Permeabilization Buffer: 0.1% Saponin in Cell Staining Buffer.[7]
-
For Cytokine Analysis: Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Antibodies: Fluorochrome-conjugated antibodies for surface markers, acetylated histones (e.g., anti-Acetyl-Histone H3 (Lys27)), and intracellular cytokines (e.g., anti-TNFα, anti-IL-2).
-
Fc Block: To prevent non-specific antibody binding.
-
12x75 mm flow cytometry tubes.
Procedure:
Part A: Cell Stimulation for Cytokine Detection (Optional)
-
If analyzing cytokine production, stimulate the this compound-treated and control cells with a stimulation cocktail (e.g., PMA and Ionomycin) for 4-6 hours in the presence of a protein transport inhibitor.[6]
Part B: Surface Staining
-
Harvest the cells from the 96-well plate and transfer them to flow cytometry tubes.
-
Wash the cells with 2 mL of Cell Staining Buffer and centrifuge at 350 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Cell Staining Buffer containing Fc block and incubate for 10 minutes at room temperature.
-
Add the pre-titrated cocktail of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Cell Staining Buffer.
Part C: Fixation and Permeabilization
-
After the final wash from surface staining, resuspend the cell pellet in 500 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.[8]
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer and centrifuge.
-
Repeat the wash with Permeabilization Buffer.
Part D: Intracellular Staining
-
Resuspend the permeabilized cell pellet in 100 µL of Permeabilization Buffer containing the pre-titrated antibodies for intracellular targets (acetylated histones and/or cytokines).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer.
-
Acquire the samples on a flow cytometer within 24 hours.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of immune cells after this compound exposure.
This compound's Proposed Signaling Pathway in T Cells
Caption: Proposed mechanism of this compound leading to immunomodulation in T cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Application Notes and Protocols: Bocodepsin in Combination with Doxorubicin for Overcoming Doxorubicin Resistance in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype with limited treatment options and a high rate of recurrence.[1][2] Doxorubicin (B1662922), an anthracycline chemotherapy agent, is a cornerstone of treatment for TNBC.[3][4] However, resistance to doxorubicin is a significant clinical challenge, often linked to therapy-induced senescence, a state where cancer cells cease to divide but remain metabolically active and can promote tumor growth.[4][5]
Bocodepsin (OKI-179) is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor.[2][5] Preclinical studies have shown that this compound can promote apoptosis in TNBC models.[3] This document outlines the preclinical evidence and provides detailed protocols for investigating the synergistic combination of this compound and doxorubicin to overcome doxorubicin resistance in TNBC. The combination therapy has been shown to enhance anti-proliferative activity, increase apoptosis, and decrease senescence in TNBC cells.[1][3]
Mechanism of Action
Doxorubicin primarily acts as a topoisomerase II inhibitor, intercalating into DNA and preventing the re-ligation of DNA strands, which leads to DNA damage, replication arrest, and can induce apoptosis or senescence.[5][][7] this compound, by inhibiting class I HDACs, alters gene expression by increasing the acetylation of histones.[8] This leads to the transcription of tumor suppressor genes and proteins that promote apoptosis.[8]
The synergistic effect of the combination therapy stems from this compound's ability to shift the cellular fate of doxorubicin-treated TNBC cells from senescence to apoptosis.[4][9] This is achieved, in part, by modulating the expression of key apoptotic proteins, such as increasing the pro-apoptotic protein BIM and decreasing the anti-apoptotic protein BCL-XL, leading to increased levels of cleaved caspase-3, a key executioner of apoptosis.[2][10]
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on the combination of this compound (tested in vitro as OKI-005) and Doxorubicin in TNBC cell lines.
Table 1: In Vitro Anti-Proliferative Activity of Doxorubicin in TNBC Cell Lines
| Cell Line | p53 Status | Doxorubicin IC50 (72h exposure) |
| CAL-51 | Wild-type | Data suggests sensitivity |
| MDA-MB-231 | Mutant | Data suggests resistance |
| Hs 578T | Mutant | Data suggests sensitivity |
| CAL-120 | Mutant | Data suggests sensitivity |
| Note: Specific IC50 values were not detailed in the provided abstracts but can be determined using the described CellTiter-Glo assay.[9] |
Table 2: Synergistic Effects of this compound (OKI-005) and Doxorubicin Combination
| Assay | TNBC Cell Lines | Outcome |
| Proliferation (CellTiter-Glo) | CAL-51, MDA-MB-231, Hs 578T, CAL-120 | Synergistic anti-proliferative activity |
| Apoptosis (Annexin V/PI) | CAL-51, MDA-MB-231, CAL-120 | Statistically significant increase in apoptosis with combination vs. single agents |
| Senescence (β-galactosidase) | MDA-MB-231, Hs 578T, CAL-120 | Doxorubicin and this compound alone increase senescence; combination decreases senescence |
| Bliss synergy scores confirmed the synergistic interaction.[2] |
Table 3: In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
| Treatment Group | Result | p-value (vs. Combination) |
| Vehicle Control | Minimal tumor growth inhibition | - |
| Doxorubicin (1.5 mg/kg, IP, QW) | Moderate tumor growth inhibition | 0.0016 |
| This compound (80 mg/kg, PO, QD) | Moderate tumor growth inhibition | 0.0068 |
| Combination | Significant tumor growth inhibition | - |
| Study duration was 36 days.[1][2] |
Experimental Protocols
The following are detailed protocols based on the methodologies reported in preclinical studies.[2][9]
Protocol 1: In Vitro Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effects of this compound (OKI-005) and doxorubicin, alone and in combination, on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, CAL-51, Hs 578T, CAL-120)
-
Complete cell culture medium
-
OKI-005 (in vitro version of this compound)
-
Doxorubicin
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed TNBC cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin (e.g., 0-1 µM) and OKI-005 (e.g., 0.1 µM, 0.2 µM, 0.4 µM).
-
Treat the cells with single agents or in combination for 72 hours. Include a vehicle-only control.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values for doxorubicin.
-
Use software such as SynergyFinder to calculate synergy scores (e.g., Bliss synergy score).[2]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound (OKI-005) and doxorubicin, alone and in combination.
Materials:
-
TNBC cell lines
-
6-well plates
-
OKI-005 (e.g., 0.2 µM)
-
Doxorubicin (e.g., 0.5 µM)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with no drug, single-agent OKI-005, single-agent doxorubicin, or the combination for 48 hours.
-
Harvest the cells, including any floating cells in the media, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive).
Protocol 3: Senescence-Associated β-Galactosidase Assay
Objective: To detect cellular senescence in TNBC cells following drug treatment.
Materials:
-
TNBC cell lines
-
6-well plates
-
OKI-005 (e.g., 0.2 µM)
-
Doxorubicin (e.g., 0.1 µM, 0.5 µM)
-
Senescence-Associated β-Galactosidase Staining Kit
-
Microscope
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with no drug, single agents, or the combination for 6 days.
-
After treatment, wash the cells with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the β-galactosidase staining solution to each well.
-
Incubate the plates at 37°C without CO₂ for 12-16 hours, or until a blue color develops in senescent cells.
-
Examine the cells under a microscope and count the percentage of blue, senescent cells.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and doxorubicin in a TNBC xenograft model.
Materials:
-
Athymic nude mice
-
MDA-MB-231 TNBC cells
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Doxorubicin (formulated for intraperitoneal injection)
-
Vehicle controls for both drugs
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 million MDA-MB-231 cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into four treatment groups: Vehicle, Doxorubicin alone (e.g., 1.5 mg/kg, intraperitoneally, once weekly), this compound alone (e.g., 80 mg/kg, orally, once daily), and the combination of both.[1][2]
-
Treat the mice for a predetermined period (e.g., 36 days).[1]
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for senescence markers).
-
Calculate tumor growth inhibition and perform statistical analysis.
Visualizations
Caption: Combined action of this compound and Doxorubicin on TNBC cells.
Caption: Preclinical experimental workflow for combination therapy.
Caption: Synergistic relationship between this compound and Doxorubicin.
References
- 1. onkuretherapeutics.com [onkuretherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cuanschutz.edu [news.cuanschutz.edu]
- 5. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Evaluating the Synergy of Bocodepsin and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is an orally active, selective Class I histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-tumor activity in preclinical models.[1][2] HDAC inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses, making them attractive candidates for combination therapy with immunotherapy agents like checkpoint inhibitors.[3][4][5] Increased HDAC expression in cancer can lead to the repression of tumor suppressor genes and immune-related genes, contributing to tumor progression and immune evasion.[2][6][7] this compound, by inhibiting HDACs 1, 2, and 3, can lead to an accumulation of acetylated histones, chromatin remodeling, and altered gene expression, including the potential to increase the expression of tumor antigens and immune checkpoint molecules like PD-L1.[6][8]
These application notes provide a comprehensive guide for researchers to investigate the synergistic effects of this compound and immunotherapy. The protocols outlined below detail in vitro and in vivo methods to assess the biological rationale and efficacy of this combination therapy.
Key Concepts and Experimental Rationale
The central hypothesis is that this compound can enhance the efficacy of immunotherapy by:
-
Increasing Tumor Cell Immunogenicity: By altering gene expression, this compound may increase the presentation of tumor-associated antigens on the cell surface, making tumor cells more visible to the immune system.
-
Modulating the Tumor Microenvironment (TME): this compound can influence the function of various immune cells within the TME, potentially increasing the infiltration and activity of cytotoxic T lymphocytes (CTLs) while reducing the population of immunosuppressive cells.[9][10]
-
Enhancing Immune Checkpoint Blockade: Studies suggest that HDAC inhibitors can increase the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, may render them more susceptible to anti-PD-1/PD-L1 therapy.[8][11]
The following protocols are designed to test these hypotheses through a series of well-defined experiments.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Tumor Cell Viability
| Treatment Group | Concentration (nM/µg/mL) | Cell Viability (%) (Mean ± SD) | Synergy Score (e.g., CI) |
| Vehicle Control | - | ||
| This compound | |||
| Immunotherapy Agent (e.g., anti-PD-1) | |||
| This compound + Immunotherapy Agent |
Table 2: Immune Cell Activation and Cytokine Release
| Treatment Group | T-Cell Activation Marker (% Positive) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Unstimulated Control | ||||
| Stimulated Control (e.g., anti-CD3/CD28) | ||||
| This compound | ||||
| This compound + Stimulated |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Number of Mice | Average Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Overall Survival (%) |
| Vehicle Control | ||||
| This compound | ||||
| Immunotherapy Agent (e.g., anti-PD-1) | ||||
| This compound + Immunotherapy Agent |
Table 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | Total TILs per mg Tumor (Mean ± SD) | CD8+ T Cells (% of TILs) (Mean ± SD) | CD4+ FoxP3+ T-regs (% of TILs) (Mean ± SD) | CD8+/T-reg Ratio |
| Vehicle Control | ||||
| This compound | ||||
| Immunotherapy Agent (e.g., anti-PD-1) | ||||
| This compound + Immunotherapy Agent |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound in the Cell Nucleus.
Caption: Experimental Workflow for Evaluating Synergy.
Experimental Protocols
Protocol 1: In Vitro Tumor Cell Viability and Synergy Assessment
Objective: To determine the direct cytotoxic effects of this compound on tumor cells and to assess for synergistic effects when combined with an immunotherapy agent.
Materials:
-
Tumor cell line of interest (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (OKI-179)
-
Immunotherapy agent (e.g., anti-PD-1 antibody)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Method:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the immunotherapy agent in complete medium.
-
Treatment:
-
For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells.
-
For combination studies, add 50 µL of the this compound dilution and 50 µL of the immunotherapy agent dilution to the wells. Include vehicle controls for each drug.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 for each single agent.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: In Vitro T-Cell Activation and Cytokine Release Assay
Objective: To evaluate the effect of this compound on T-cell activation and effector function.
Materials:
-
Human or mouse Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.[12]
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound (OKI-179)
-
96-well cell culture plates
-
Flow cytometry antibodies (anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
ELISA or multiplex assay kits for IFN-γ, IL-2, and TNF-α.[13][14]
-
Flow cytometer
-
ELISA plate reader
Method:
-
Cell Plating: Plate PBMCs or T-cells at 1 x 10^5 cells per well in a 96-well plate.
-
Pre-treatment: Add varying concentrations of this compound or vehicle control to the wells and incubate for 24 hours.
-
Stimulation: Add T-cell activation stimuli to the appropriate wells.
-
Incubation: Incubate for an additional 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Perform ELISA or a multiplex assay on the collected supernatants according to the manufacturer's protocol to quantify IFN-γ, IL-2, and TNF-α.[12]
-
T-Cell Staining for Flow Cytometry:
-
Gently resuspend the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against CD4, CD8, CD69, and CD25 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
-
Flow Cytometry Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of activated (CD69+ or CD25+) CD4+ and CD8+ T-cells using appropriate software.[15]
Protocol 3: In Vivo Syngeneic Tumor Model
Objective: To assess the in vivo efficacy of this compound in combination with immunotherapy on tumor growth and survival.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38, B16-F10)
-
This compound (OKI-179) formulated for oral gavage
-
Immunotherapy agent (e.g., anti-mouse PD-1 antibody) for intraperitoneal injection
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Method:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
Dosing:
-
Administer this compound via oral gavage according to a predetermined schedule (e.g., daily, intermittent).[3]
-
Administer the immunotherapy antibody via intraperitoneal injection (e.g., twice weekly).
-
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of toxicity are observed. Record survival data.
-
Data Analysis: Plot average tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA, Log-rank test for survival) to compare treatment groups.
Protocol 4: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.[16]
Materials:
-
Tumors harvested from the in vivo study
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit) or a cocktail of collagenase and DNase.[17]
-
GentleMACS Dissociator or similar tissue homogenizer
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3).[18]
-
Flow cytometer
Method:
-
Tumor Dissociation:
-
Excise tumors at the study endpoint and weigh them.
-
Mince the tumors into small pieces in a petri dish containing cold RPMI.
-
Transfer the minced tissue to a gentleMACS C Tube containing the enzyme cocktail from the dissociation kit.
-
Run the appropriate program on the gentleMACS Dissociator.[19]
-
Incubate at 37°C with rotation for 30-60 minutes.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
-
Cell Counting: Count the number of viable cells using a hemocytometer or an automated cell counter.
-
Flow Cytometry Staining:
-
Aliquot 1-2 x 10^6 cells per FACS tube.
-
Stain with a cocktail of fluorescently conjugated antibodies for TIL phenotyping for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD45+ cells to identify hematopoietic cells.
-
Further gate on T-cell populations (CD3+, CD4+, CD8+) and regulatory T-cells (CD4+, FoxP3+).
-
Quantify the percentage and absolute number of each immune cell subset per milligram of tumor tissue.
-
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with immunotherapy. The systematic application of these in vitro and in vivo assays will enable a thorough understanding of the synergistic potential of this combination therapy, providing critical data to support further drug development efforts. Careful consideration of dosing schedules and the dynamic effects of this compound on the immune system will be crucial for designing effective clinical trials.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 4. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 5. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | HDAC inhibitors enhance the anti-tumor effect of immunotherapies in hepatocellular carcinoma [frontiersin.org]
- 9. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immune Cell Activations Assays I Immuno-Oncology CRO services [explicyte.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. marinbio.com [marinbio.com]
- 15. blog.td2inc.com [blog.td2inc.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Key Considerations for Tumor-Infiltrating Lymphocyte Research | KCAS Bio [kcasbio.com]
Application Notes and Protocols for In Vitro Studies of Bocodepsin using OKI-005
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor currently under clinical investigation for the treatment of solid tumors and hematologic malignancies.[1][2][3] For in vitro investigations, the analog OKI-005 is preferentially utilized.[4][5][6] OKI-005 and this compound are both prodrugs that are metabolized to the active compound OKI-006, a potent inhibitor of HDACs 1, 2, and 3.[1][2][4] This selective inhibition of class I HDACs leads to an increase in histone acetylation, which in turn modulates gene expression, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][7]
These application notes provide a comprehensive overview of the in vitro utility of OKI-005 for studying the biological effects of this compound. Detailed protocols for key experimental assays are provided to guide researchers in assessing its anti-cancer properties.
Mechanism of Action
OKI-005 exerts its biological effects by selectively inhibiting class I histone deacetylases. This leads to the accumulation of acetylated histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.[1][8] The downstream consequences of this epigenetic modification include cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[1][9]
Caption: Mechanism of action of OKI-005 in vitro.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of OKI-005
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 500 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 500 | [1] |
| CAL-120 | Triple-Negative Breast Cancer | Sensitive | [1] |
| Various CRC cell lines | Colorectal Cancer | Majority < 500 | [1] |
| Various TNBC cell lines | Triple-Negative Breast Cancer | Majority < 500, some < 100 | [1] |
Table 2: In Vitro Effects of OKI-005 on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Sensitive TNBC cell lines | Triple-Negative Breast Cancer | OKI-005 | 4- to 9-fold increase | - | [1] |
| Resistant TNBC cell lines | Triple-Negative Breast Cancer | OKI-005 | 2- to 3-fold increase | - | [1] |
| CAL-120 | Triple-Negative Breast Cancer | OKI-005 | - | Trend towards G1 increase, S phase decrease | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | OKI-005 | - | Statistically significant G1 increase, S phase decrease | [1] |
| CAL-51, MDA-MB-231, Hs 578T, CAL-120 | Triple-Negative Breast Cancer | OKI-005 + Doxorubicin (B1662922) | Increased apoptosis vs. single agents | - | [5] |
Table 3: In Vitro Effects of OKI-005 on Protein Expression and Histone Acetylation
| Cell Line / Cell Type | Treatment | Protein/Marker | Effect | Reference |
| Sensitive and Resistant TNBC cell lines | OKI-005 | Acetylated Histone-H3 | Concentration-dependent increase | [1] |
| Sensitive and Resistant TNBC cell lines | OKI-005 | p21 | Concentration-dependent increase | [1] |
| Healthy Donor PBMCs | 1 µM OKI-005 | Acetylated-H3K27 | Robust increase in T cells | [4] |
| CAL-51 | OKI-005 + Doxorubicin | BIM (pro-apoptotic) | Increased expression | [6] |
| CAL-51 | OKI-005 + Doxorubicin | BCL-XL (anti-apoptotic) | Decreased expression | [6] |
Experimental Protocols
Caption: General experimental workflow for in vitro studies.
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of OKI-005.
Materials:
-
Cancer cell lines of interest (e.g., TNBC or CRC cell lines)
-
Complete cell culture medium
-
OKI-005 stock solution (dissolved in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of OKI-005 in complete medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest OKI-005 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by OKI-005.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
OKI-005 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with OKI-005 at a relevant concentration (e.g., 1x and 2x the IC50) and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with ice-cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic/necrotic.
-
Protocol 3: Western Blotting for Protein Expression
This protocol is used to assess changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated Histone H3, anti-p21, anti-BIM, anti-BCL-XL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 4: Histone Acetylation Analysis by Flow Cytometry
This protocol is for the specific measurement of intracellular acetylated histone levels.[4]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or cancer cell lines
-
OKI-005 stock solution
-
Fixation/Permeabilization buffers
-
Anti-acetyl-Histone H3 (e.g., Ac-H3K27) antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cells (e.g., 200,000 cells/well in a 96-well plate).
-
Treat with OKI-005 (e.g., 1 µM) and controls for 24 hours.
-
-
Fixation and Permeabilization:
-
Harvest and wash the cells.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with the fluorophore-conjugated anti-acetyl-Histone H3 antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) to quantify the level of histone acetylation.
-
Caption: Combination strategies for OKI-005 in vitro.
Conclusion
OKI-005 is a valuable tool for the in vitro investigation of the class I HDAC inhibitor this compound. The protocols outlined in these application notes provide a framework for characterizing the anti-cancer effects of this compound, including its impact on cell proliferation, apoptosis, and histone acetylation. The synergistic potential of OKI-005 with other anti-cancer agents, such as doxorubicin and MAPK pathway inhibitors, highlights its promise as a component of combination therapies.[9][10] These in vitro studies are crucial for elucidating the mechanisms of action of this compound and informing its continued clinical development.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Establishing a Bocodepsin-Resistant Cancer Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bocodepsin (OKI-179) is an orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor with promising anti-tumor activity.[1] It targets HDACs 1 and 4, leading to the accumulation of acetylated histones, chromatin remodeling, and ultimately, the induction of apoptosis in cancer cells.[2] As with many targeted therapies, the development of drug resistance is a critical challenge. The establishment of this compound-resistant cancer cell lines is an invaluable tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and developing strategies to overcome treatment failure.
These application notes provide a detailed protocol for the generation and characterization of a this compound-resistant cancer cell line. The methodology is based on established principles of in vitro drug resistance development and can be adapted for various cancer cell types.
Data Presentation
The development of resistance is a gradual process characterized by a progressive increase in the half-maximal inhibitory concentration (IC50). The following table provides a representative example of the expected shift in this compound IC50 values in a hypothetical cancer cell line during the resistance development process.
| Cell Line Stage | Duration of Treatment | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | N/A | 5 | 1 |
| Early-Stage Resistant | 2 months | 25 | 5 |
| Mid-Stage Resistant | 4 months | 75 | 15 |
| Late-Stage Resistant | 6 months | 150 | 30 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in the Parental Cancer Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (OKI-179)
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Drug Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound-Resistant Cell Line
Objective: To establish a cancer cell line with acquired resistance to this compound using a continuous exposure and dose-escalation method.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (OKI-179)
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Monitoring and Passaging: Initially, a significant portion of the cells may undergo apoptosis. Monitor the cells closely and replace the medium with fresh this compound-containing medium every 2-3 days. Once the surviving cells resume a stable growth rate and reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: After the cells have adapted to the initial concentration (typically after 2-3 passages with a consistent growth rate), gradually increase the this compound concentration. A 1.5- to 2-fold increase at each step is recommended.
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process that can take several months. At each new concentration, a subset of cells will likely die, and the more resistant population will be selected for.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process (e.g., after successful adaptation to each new concentration).
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10- to 30-fold the parental IC50), the resistance of the cell line should be formally characterized by re-determining the IC50 value as described in Protocol 1.
Protocol 3: Characterization of the this compound-Resistant Phenotype
Objective: To confirm the stability of the resistant phenotype and investigate the underlying molecular mechanisms.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium (with and without this compound)
-
Reagents for Western blotting, qPCR, and other relevant assays
Procedures:
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the this compound-resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages). Subsequently, re-determine the IC50 for this compound. A stable resistance will show only a minor decrease in the IC50 value.
-
Investigation of Resistance Mechanisms:
-
Drug Efflux Pumps: Use Western blotting or qPCR to assess the expression levels of ABC transporters, particularly P-glycoprotein (ABCB1), in the resistant cells compared to the parental cells.
-
Target Alteration: Sequence the HDAC1 and HDAC4 genes in the resistant cell line to identify any potential mutations that could affect this compound binding. Also, assess the expression levels of Class I HDACs.
-
Signaling Pathways: Analyze the activation status of key pro-survival signaling pathways, such as PI3K/AKT and MAPK, using phosphospecific antibodies in Western blotting.
-
Apoptosis Regulation: Examine the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak) in both cell lines.
-
Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cancer cell line.
Caption: Potential signaling pathways and mechanisms contributing to this compound resistance in cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Bocodepsin (OKI-179) Preclinical Development
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available preclinical data and should not be interpreted as clinical advice.
This technical support center provides guidance on common off-target effects of Bocodepsin (OKI-179) observed in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs).[1][2] Its on-target effect involves the accumulation of acetylated histones, leading to chromatin remodeling and the expression of tumor suppressor genes, which in turn can induce apoptosis and inhibit tumor cell proliferation.
Q2: What are the most commonly reported off-target effects of this compound in preclinical models?
A2: Based on available preclinical data, the most consistently reported off-target effect is dose-dependent weight loss.[3] While detailed public reports on other specific off-target toxicities in preclinical models are limited, clinical trial data, which is informed by preclinical findings, points towards hematological toxicities, particularly thrombocytopenia, as a key consideration.[4]
Q3: In which preclinical species have the off-target effects of this compound been studied?
A3: Preclinical safety and toxicology studies for this compound (and its precursors) have been conducted in mice and beagle dogs.[3] These studies were crucial in determining the starting dose for first-in-human clinical trials.
Troubleshooting Guide for In Vivo Experiments
This guide provides insights into potential issues that may arise during preclinical studies with this compound and offers troubleshooting strategies.
| Observed Issue | Potential Cause | Troubleshooting/Monitoring Suggestions |
| Significant and rapid weight loss in animals | This is a known dose-dependent off-target effect of this compound and its precursors.[3] | - Dose Optimization: If significant weight loss is observed, consider reducing the dose of this compound. Efficacy has been demonstrated at doses of 40-80 mg/kg daily in mouse xenograft models with better tolerability than higher doses of precursor compounds.[3]- Dosing Schedule Modification: Explore alternative dosing schedules, such as every-other-day administration (e.g., 120 mg/kg), which has shown efficacy in preclinical models.[3]- Supportive Care: Ensure animals have easy access to food and water. Consider providing nutritional supplements if appropriate for the study protocol.- Regular Monitoring: Implement daily body weight measurements to track the onset and severity of weight loss. |
| General signs of poor health (e.g., lethargy, ruffled fur) | These can be general indicators of toxicity and may be associated with the observed weight loss or other uncharacterized off-target effects. | - Comprehensive Health Monitoring: In addition to body weight, perform daily clinical observations of the animals for any signs of distress or poor health.- Correlate with Pharmacokinetics: If possible, correlate the onset of these signs with the pharmacokinetic profile of this compound to understand the relationship between drug exposure and toxicity. |
| Unexpected mortality in the treatment group | This could be due to exceeding the maximum tolerated dose (MTD) or uncharacterized organ toxicity. | - Review Dose Calculations: Double-check all dose calculations and preparation procedures to rule out dosing errors.- Histopathology: At the end of the study, or if an animal is euthanized due to poor health, perform comprehensive histopathological analysis of major organs to identify any potential target organs of toxicity.- Staggered Dosing in Pilot Studies: When testing a new model or cell line, consider a pilot study with a small number of animals and a staggered dosing start to identify potential acute toxicities. |
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative data related to the tolerability of this compound and its precursor in preclinical models.
| Compound | Species | Model | Dose and Schedule | Observed Off-Target Effects | Reference |
| OKI-005 (precursor) | Mouse | MDA-MD-231 Xenograft | 100 mg/kg, oral, daily | Dose-limiting treatment-related toxicity (evidenced by weight loss) | [3] |
| This compound (OKI-179) | Mouse | HCT-116 & MDA-MB-231 Xenografts | 40-80 mg/kg, oral, daily | Statistically significant tumor growth inhibition, suggesting better tolerability than high-dose OKI-005. Specific toxicity data not detailed. | [3] |
| This compound (OKI-179) | Mouse | HCT-116 & MDA-MB-231 Xenografts | 120 mg/kg, oral, every other day | Statistically significant tumor growth inhibition. Specific toxicity data not detailed. | [3] |
| This compound (OKI-179) | Dog | N/A (Toxicology Study) | N/A | Highest non-severely toxic dose was used to calculate the starting dose for human trials. Specific toxicities not publicly detailed. |
Experimental Protocols
While detailed, step-by-step experimental protocols for the pivotal preclinical toxicology studies are not publicly available, the following outlines the general methodologies based on the published literature.
In Vivo Efficacy and Tolerability Studies in Xenograft Mouse Models
-
Animal Model: Athymic nude mice are commonly used for xenograft studies.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer or HCT-116 for colorectal cancer) are implanted subcutaneously into the flanks of the mice.
-
Treatment Initiation: Treatment with this compound or vehicle control typically begins once tumors reach a palpable size.
-
Drug Administration: this compound is administered orally (PO) via gavage at the specified dose and schedule.
-
Monitoring:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body Weight: Animal body weights are recorded daily or several times a week to monitor for toxicity.
-
Clinical Observations: Animals are monitored daily for any signs of distress or ill health.
-
-
Endpoint: The study may be terminated when tumors reach a predetermined size, at a specific time point, or if animals exhibit signs of excessive toxicity according to institutional guidelines.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound
Caption: On-target mechanism of this compound as a Class I HDAC inhibitor.
General Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical development of this compound.
References
- 1. onkuretherapeutics.com [onkuretherapeutics.com]
- 2. onkuretherapeutics.com [onkuretherapeutics.com]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to Bocodepsin therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bocodepsin (OKI-179), a class I histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our long-term cell culture models. What are the potential mechanisms of acquired resistance?
A1: While research into specific resistance mechanisms to this compound is ongoing, several mechanisms of acquired resistance to HDAC inhibitors, in general, have been identified and may be relevant. These include:
-
Upregulation of HDACs: Increased expression of HDACs can counteract the inhibitory effect of this compound. For instance, upregulation of HDAC3 has been linked to resistance to the HDAC inhibitor belinostat (B1667918) in T-cell lymphoma cell lines.[1]
-
Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, such as Bcl-2 and Bcl-XL, can prevent HDAC inhibitor-induced cell death.[2]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like MAPK or PI3K can promote cell survival and has been associated with resistance to HDAC inhibitors.[2]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (Pgp), can reduce the intracellular concentration of the inhibitor. This is a common mechanism of resistance to various chemotherapeutic agents.[2]
Q2: Our experimental results show that this compound is effective in overcoming resistance to other chemotherapeutic agents. Can you elaborate on this?
A2: Yes, a significant application of this compound in preclinical studies is in overcoming resistance to other drugs, particularly doxorubicin (B1662922) in triple-negative breast cancer (TNBC).[3][4][5][6][7][8] The primary mechanism involves shifting the cell fate from therapy-induced senescence (TIS) to apoptosis.[3][4][6][7] Doxorubicin can induce a senescent state in cancer cells, allowing them to survive treatment.[3][4] this compound, when used in combination with doxorubicin, promotes apoptosis in these senescent cells.[4][6][7]
Q3: What is the molecular mechanism by which this compound promotes apoptosis in drug-resistant cells?
A3: In doxorubicin-resistant TNBC models, the combination of this compound and doxorubicin has been shown to increase the expression of the pro-apoptotic protein BIM and decrease the expression of the anti-apoptotic protein BCL-XL.[6] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases and subsequent apoptosis. The combination has also been observed to increase cleaved caspase-3, a key executioner of apoptosis.[6]
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to this compound Treatment Over Time
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL). | 1. Perform immunoblotting or qPCR to assess the expression levels of Bcl-2 family proteins in your resistant cell lines compared to the parental line. 2. Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) to see if sensitivity to this compound is restored. |
| Activation of pro-survival signaling pathways (e.g., MAPK, PI3K). | 1. Use phospho-specific antibodies to probe for activation of key pathway components (e.g., p-ERK, p-Akt) via immunoblotting. 2. Evaluate the effect of co-treatment with inhibitors of the suspected survival pathway (e.g., a MEK inhibitor or a PI3K inhibitor). |
Issue 2: this compound Fails to Overcome Doxorubicin Resistance in our TNBC Model
| Potential Cause | Suggested Troubleshooting Steps |
| Doxorubicin is not inducing senescence in your specific cell line. | 1. Perform a senescence-associated β-galactosidase (SA-β-gal) assay to confirm that doxorubicin treatment induces senescence.[3][6][7][8] 2. Assess cell morphology for classic signs of senescence, such as enlarged and flattened cells.[3] |
| The combination treatment is not effectively modulating apoptotic regulators. | 1. Perform immunoblotting to check for changes in the expression of BIM, BCL-XL, and cleaved caspase-3 after combination treatment.[6] 2. Titrate the concentrations of both doxorubicin and this compound to find the optimal synergistic ratio. |
Quantitative Data Summary
Table 1: Synergistic Anti-proliferative Activity of Doxorubicin and OKI-005 (in vitro form of this compound) in TNBC Cell Lines
| Cell Line | p53 Status | Doxorubicin IC50 (µM) | Combination Effect |
| CAL-51 | Wild-type | Data not specified | Synergy observed |
| MDA-MB-231 | Mutated | Data not specified | Synergy observed |
| Hs 578T | Mutated | Data not specified | Synergy observed |
| CAL-120 | Mutated | Data not specified | Synergy observed |
Bliss synergy scores were calculated to confirm the synergistic effect.[6]
Table 2: In Vivo Tumor Growth Inhibition with this compound and Doxorubicin Combination
| Treatment Group | Tumor Growth Inhibition vs. Vehicle | p-value (vs. Doxorubicin) | p-value (vs. This compound) |
| Doxorubicin (1.5 mg/kg IP QW) | Significant | - | - |
| This compound (80 mg/kg PO QD) | Significant | - | - |
| Combination | Significantly greater than single agents | 0.0016 | 0.0068 |
This data is from an MDA-MB-231 xenograft mouse model.[6]
Experimental Protocols
1. Senescence-Associated β-Galactosidase (SA-β-gal) Assay
-
Objective: To detect senescent cells in a cell population.
-
Methodology:
-
Seed cells in a multi-well plate and treat with doxorubicin, OKI-005, or the combination for 6 days.[6]
-
Wash the cells with PBS.
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells again with PBS.
-
Incubate the cells overnight at 37°C with the SA-β-gal staining solution (containing X-gal).
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.[3][6][7][8]
-
2. Apoptosis Assay via Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with the desired compounds for 48 hours.[6]
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.
-
3. Immunoblotting for Apoptosis-Related Proteins
-
Objective: To determine the expression levels of key proteins involved in apoptosis.
-
Methodology:
-
Treat cells with the indicated drugs for 24 hours.[6]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., BIM, BCL-XL, cleaved caspase-3, p21) overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound therapy.
Caption: Mechanism of this compound overcoming Doxorubicin resistance.
Caption: Workflow for quantifying apoptosis via flow cytometry.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.cuanschutz.edu [news.cuanschutz.edu]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bocodepsin Dosing Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bocodepsin (OKI-179) dosing schedules to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of histone deacetylase (HDAC) subtypes 1 and 4.[1] Its mechanism of action involves the inhibition of these HDACs, leading to an accumulation of acetylated histones. This results in chromatin remodeling and altered gene expression, specifically inducing the transcription of tumor suppressor genes.[1] Ultimately, this process can lead to the inhibition of tumor cell division and the induction of apoptosis (programmed cell death) in cancer cells that overexpress HDAC1/4.[1]
Q2: What are the most common toxicities observed with this compound treatment?
In clinical studies, the most frequently observed adverse events associated with this compound (OKI-179) are nausea, fatigue, and thrombocytopenia (a decrease in platelet count).[2][3][4] Dose-limiting toxicities, which are side effects severe enough to prevent an increase in dose, include decreased platelet count and nausea.[2][3][4]
Q3: What dosing schedules for this compound have been investigated to mitigate toxicity?
Several dosing schedules have been explored in clinical trials to find a balance between efficacy and safety. These include:
-
Intermittent Dosing:
Intermittent dosing schedules are often employed to allow for recovery from treatment-related toxicities.
Q4: What is the recommended Phase 2 dose (RP2D) of this compound?
The recommended Phase 2 dose for this compound is 300 mg administered orally once daily on a 4 days on, 3 days off schedule.[3][4] It is also recommended to use prophylactic oral antiemetics to manage nausea.[3][4]
Troubleshooting Guide for Common Experimental Issues
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects. HDAC inhibitors can affect normal cell processes at high concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in both your cancer cell line of interest and a non-cancerous control cell line.
-
Optimize Concentration: Select a concentration that shows significant efficacy in the cancer cell line while having minimal impact on the non-cancerous cells.
-
Intermittent Dosing Simulation: In your in vitro model, mimic an intermittent dosing schedule (e.g., treat for 4 days, then culture in drug-free media for 3 days) to see if this reduces toxicity to normal cells while maintaining anti-cancer effects.
-
Issue 2: Inconsistent results in apoptosis assays.
-
Possible Cause: The timing of the assay and the specific apoptosis markers being measured may not be optimal. Apoptosis is a dynamic process with distinct early and late stages.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment, treating cells with this compound and performing apoptosis assays at various time points (e.g., 24, 48, 72 hours).
-
Multiple Apoptosis Markers: Utilize assays that detect different stages of apoptosis. For example, Annexin V staining can detect early apoptosis, while TUNEL assays or caspase-3/7 activity assays are indicative of mid-to-late stage apoptosis.[5][6][7][8]
-
Positive Controls: Include a known inducer of apoptosis as a positive control to ensure the assay is working correctly.
-
Data Presentation
Table 1: Summary of this compound Dosing Schedules and Maximum Tolerated Dose (MTD)
| Dosing Schedule | Dose Range Evaluated (mg) | Maximum Tolerated Dose (MTD) (mg) | Reference(s) |
| 4 days on, 3 days off (4:3) | 30 - 450 | 450 | [2] |
| 5 days on, 2 days off (5:2) | 300 | Not explicitly defined, DLT at 300mg | [2] |
| Continuous Dosing | 200 - 300 | 200 | [2] |
Table 2: Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | Frequency (%) | Reference(s) |
| Nausea | 70.6 | [2][3][4] |
| Fatigue | 47.1 | [2][3][4] |
| Thrombocytopenia | 41.2 | [2][3][4] |
| Anemia | 35.3 | [2] |
| Anorexia | 32.4 | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound (OKI-179)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Materials:
-
This compound (OKI-179)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
References
- 1. Facebook [cancer.gov]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis assay kits | Abcam [abcam.com]
- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Bocodepsin
Disclaimer: this compound (also known as OKI-179) is a novel, orally bioavailable, Class I-selective histone deacetylase (HDAC) inhibitor.[1][2] Information on its adverse event profile is emerging from early-phase clinical trials. This guide synthesizes the available data on this compound and supplements it with information from other well-characterized HDAC inhibitors, such as Romidepsin and Vorinostat (B1683920), to provide a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (OKI-179) is a prodrug that is metabolized to a potent inhibitor of Class I histone deacetylases (HDACs), specifically HDACs 1, 2, 3, and 8.[1] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[1] By inhibiting Class I HDACs, this compound causes an accumulation of acetylated histones, which leads to the relaxation of chromatin structure. This allows for the transcription of tumor suppressor genes, which can in turn inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][3][4] Dysregulation of histone acetylation is a known factor in the development and progression of cancer.[1]
Q2: What are the most common adverse events observed with this compound in research settings?
A2: Based on a first-in-human clinical trial, the most frequently reported treatment-related adverse events for this compound (OKI-179) are nausea, fatigue, and thrombocytopenia (decreased platelet count).[1][5][6] Other common events include anemia, anorexia (loss of appetite), vomiting, and diarrhea.[1] These are consistent with the known side effects of other HDAC inhibitors like Vorinostat and Romidepsin.[4][7][8]
Q3: Are there any serious adverse events associated with this compound that I should be aware of?
A3: Yes, while most adverse events are low-grade, serious adverse events (SAEs) can occur. In the initial study of this compound, SAEs were reported in 41.2% of patients, with one event (grade 3 nausea) considered treatment-related.[1] Dose-limiting toxicities (DLTs), which are side effects severe enough to prevent dose escalation, included decreased platelet count and nausea.[1][6] A notable grade 3 (severe) adverse event was prolonged QT interval on an electrocardiogram (ECG), which indicates a potential for cardiac rhythm disturbances.[1] Researchers using other HDAC inhibitors have also reported risks of severe hematological toxicities, dehydration, and thromboembolism.[3][7]
Q4: How does the dosing schedule of this compound impact its adverse event profile?
A4: The dosing schedule appears to influence the type and severity of adverse events. In the phase I study of this compound, an intermittent dosing schedule (4 days on, 3 days off) was better tolerated than a continuous dosing schedule.[1] For instance, no grade >3 thrombocytopenia was observed on the 4:3 schedule, whereas it was a dose-limiting toxicity in the continuous dosing arm.[1] This suggests that intermittent dosing may allow for recovery from hematological and other toxicities.
Troubleshooting Guide for Experimental Issues
Issue 1: Unexpectedly high cytotoxicity or cell death in in vitro cultures.
-
Possible Cause: The cell line being used may be particularly sensitive to Class I HDAC inhibition. Different cell lines have varying dependencies on specific HDAC isoforms for survival.
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check calculations and dilution series to ensure the correct concentration of this compound was used.
-
Titration Experiment: Perform a dose-response curve with a wider range of concentrations to determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Reduce Exposure Time: Conduct a time-course experiment to see if a shorter exposure to the drug can achieve the desired biological effect (e.g., histone acetylation) with less cytotoxicity.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis, the intended mechanism of action.[3][4]
-
Issue 2: Significant weight loss and dehydration observed in animal models.
-
Possible Cause: Gastrointestinal (GI) toxicity, including anorexia, nausea, and diarrhea, is a common side effect of HDAC inhibitors.[7][9] This can lead to reduced food and water intake and subsequent weight loss and dehydration.
-
Troubleshooting Steps:
-
Supportive Care: Ensure easy access to hydration (e.g., hydrogel packs) and palatable, high-calorie food supplements in the cages.
-
Monitor Food/Water Intake: Quantify daily food and water consumption to correlate with weight changes.
-
Dose Modification: Consider reducing the dose of this compound or switching to an intermittent dosing schedule (e.g., 4 days on, 3 days off) to allow for recovery periods.[1]
-
Administer Anti-emetics: In some protocols, prophylactic administration of anti-nausea medications may be warranted, similar to clinical practice.[9]
-
Issue 3: Severe thrombocytopenia or anemia is compromising the health of the animal subjects.
-
Possible Cause: Hematological toxicity is a well-documented class effect of HDAC inhibitors.[8][10] These drugs can suppress bone marrow function, leading to decreased production of platelets (thrombocytopenia), red blood cells (anemia), and white blood cells (neutropenia).[10][11]
-
Troubleshooting Steps:
-
Regular Monitoring: Implement a frequent blood monitoring schedule (e.g., weekly or bi-weekly complete blood counts [CBCs]) to detect early signs of myelosuppression.
-
Establish Humane Endpoints: Define clear hematological endpoints (e.g., platelet count < 50,000/µL, severe anemia) at which drug administration should be paused or the animal euthanized, in accordance with IACUC protocols.
-
Dose Interruption/Reduction: As with GI toxicity, pausing treatment or reducing the dose upon detection of significant cytopenias is a key management strategy.[1]
-
Evaluate Intermittent Dosing: An intermittent schedule is often better tolerated from a hematological standpoint.[1]
-
Quantitative Data on Adverse Events
The following tables summarize the incidence of treatment-related adverse events from the first-in-human clinical trial of this compound (OKI-179) and provide a comparison with the well-established HDAC inhibitor, Vorinostat.
Table 1: Incidence of Common Treatment-Related Adverse Events (All Grades) for this compound (OKI-179) [1][5][6]
| Adverse Event | Incidence (%) (n=34) |
| Nausea | 70.6% |
| Fatigue | 47.1% |
| Decreased Platelet Count (Thrombocytopenia) | 41.2% |
| Anemia | 35.3% |
| Anorexia | 32.4% |
| Vomiting | 30.0% (on 4:3 schedule) |
| Diarrhea | 25.0% (on 4:3 schedule) |
Table 2: Incidence of Grade ≥3 (Severe) Treatment-Related Adverse Events for this compound (OKI-179) [1]
| Adverse Event | Incidence (%) (n=34) |
| Anemia | 11.8% |
| Decreased Platelet Count (Thrombocytopenia) | 5.9% |
| Prolonged QT Interval on ECG | 5.9% |
| Anorexia | 5.9% |
| Fatigue | 15.0% (on 4:3 schedule) |
Table 3: Comparison with Vorinostat Monotherapy Adverse Events (All Grades) [7]
| Adverse Event | Incidence (%) (n=341) |
| Fatigue | 68.3% |
| Nausea | 60.1% |
| Diarrhea | 55.4% |
| Anorexia | 49.9% |
| Thrombocytopenia | 15.2% (Grade 3-5) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Monitoring Hematological Parameters in a Murine Model
-
Animal Dosing: Administer this compound to mice via the appropriate route (e.g., oral gavage) according to the planned dose and schedule.
-
Blood Collection: At baseline (pre-treatment) and at regular intervals (e.g., weekly), collect a small volume of blood (typically 20-50 µL) from the saphenous vein or tail vein into an EDTA-coated micro-collection tube.
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for mouse blood to obtain counts of red blood cells, white blood cells, platelets, hemoglobin, and hematocrit.
-
Data Interpretation: Monitor for trends in hematological parameters. A significant drop in platelets (<150,000/µL) indicates thrombocytopenia. A significant drop in hemoglobin (<10 g/dL) indicates anemia.
-
Decision Making: Use the data to make decisions regarding dose modifications, treatment holidays, or euthanasia based on pre-defined humane endpoints.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Managing In Vivo Toxicity.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. drugs.com [drugs.com]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Bocodepsin Dosing Strategies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the experimental use of Bocodepsin (OKI-179), a potent and selective Class I histone deacetylase (HDAC) inhibitor. This resource addresses common questions and challenges related to continuous versus intermittent dosing schedules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable prodrug that is converted to its active metabolite, OKI-006.[1] OKI-006 is a potent inhibitor of Class I HDACs (HDAC1, 2, 3, and 8).[1] Inhibition of these enzymes leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[2] This can result in the selective transcription of tumor suppressor genes, leading to the inhibition of tumor cell division and induction of apoptosis.[2]
Q2: What are the key differences observed between continuous and intermittent this compound dosing in clinical studies?
A first-in-human, phase I dose-escalation study in patients with advanced solid tumors revealed significant differences in the maximum tolerated dose (MTD) and safety profiles between dosing schedules.[1][3][4] Intermittent dosing (4 days on/3 days off) allowed for a higher MTD of 450 mg compared to 200 mg for continuous daily dosing.[1][3][4] The recommended Phase 2 dose (RP2D) was established at 300 mg daily on a 4 days on/3 days off schedule.[3][4]
Q3: What are the most common adverse events associated with this compound treatment?
Across all dosing schedules in the phase I trial, the most frequently reported adverse events were nausea (70.6%), fatigue (47.1%), and thrombocytopenia (41.2%).[1][3][4] Dose-limiting toxicities included decreased platelet count and nausea.[1][3][4]
Q4: How does this compound impact the immune system, and does the dosing schedule matter?
This compound has been shown to modulate the immune system, particularly T cells.[5][6] Treatment can lead to a rapid and transient increase in histone acetylation in circulating T cells.[3][5] Interestingly, preclinical studies suggest that an intermittent dosing schedule of this compound in combination with immunotherapy (αPD-1) may be superior to continuous treatment in enhancing anti-tumor responses.[5] This is hypothesized to be due to the transient nature of T cell responses, which may be suppressed by continuous exposure to the HDAC inhibitor.[5][6]
Troubleshooting Guides
Problem 1: High levels of in vitro cytotoxicity observed at expected therapeutic concentrations.
-
Possible Cause: The in vitro model may not accurately reflect the in vivo pharmacokinetics of this compound. Continuous exposure in vitro can lead to sustained high levels of the active metabolite, which may be more cytotoxic than the transient exposure seen in vivo.[5][6]
-
Troubleshooting Steps:
-
Mimic In Vivo Exposure: Design experiments with a "wash-out" period to simulate the intermittent dosing schedule used in clinical trials. For example, after an initial exposure, replace the media with drug-free media for a period before re-exposing the cells.
-
Concentration Titration: Perform a detailed dose-response curve to identify the optimal concentration range for your specific cell line and experimental endpoint.
-
Use the Active Metabolite: For in vitro assays, consider using the active metabolite OKI-006 directly, as this compound (OKI-179) is a prodrug that requires metabolic conversion.[6]
-
Problem 2: Inconsistent or weak pharmacodynamic effects (e.g., histone acetylation) in treated cells.
-
Possible Cause: Suboptimal timing of sample collection or issues with the detection assay.
-
Troubleshooting Steps:
-
Time-Course Experiment: Collect samples at multiple time points post-treatment to capture the peak of histone acetylation, which has been observed to be transient in vivo.[5]
-
Assay Optimization: Ensure that your western blot or flow cytometry protocol for detecting acetylated histones is optimized and validated for your specific antibodies and cell type.
-
Positive Controls: Include a known potent HDAC inhibitor (e.g., Panobinostat) as a positive control to validate your assay's performance.[6]
-
Problem 3: Development of resistance to this compound in long-term cell culture models.
-
Possible Cause: Upregulation of anti-apoptotic proteins or activation of alternative signaling pathways.
-
Troubleshooting Steps:
-
Combination Therapy: Explore the combination of this compound with other targeted agents. For example, this compound has shown synergy with MEK inhibitors in RAS-pathway mutated cancers and with doxorubicin (B1662922) in triple-negative breast cancer models.[7][8][9][10][11][12]
-
Mechanism of Resistance Analysis: Analyze resistant cell lines for changes in the expression of Bcl-2 family proteins and the activation status of pathways like MAPK/ERK and PI3K/Akt, which have been implicated in resistance to other HDAC inhibitors.[13]
-
Data Presentation
Table 1: Comparison of this compound Dosing Schedules from Phase I Clinical Trial [1][3][4]
| Parameter | Intermittent Dosing (4 days on/3 days off) | Continuous Dosing |
| Maximum Tolerated Dose (MTD) | 450 mg | 200 mg |
| Recommended Phase 2 Dose (RP2D) | 300 mg | Not Established |
| Dose-Limiting Toxicities | Decreased platelet count, Nausea | Decreased platelet count, Nausea |
Table 2: Common Treatment-Emergent Adverse Events (All Grades, All Dosing Schedules) [1][3][4]
| Adverse Event | Frequency (%) |
| Nausea | 70.6% |
| Fatigue | 47.1% |
| Thrombocytopenia | 41.2% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Histone Acetylation by Flow Cytometry
This protocol is adapted from methodologies used to assess the pharmacodynamic effects of this compound's active metabolite, OKI-005, on peripheral blood mononuclear cells (PBMCs).[6]
-
Cell Preparation: Isolate PBMCs from healthy donors and plate at a density of 200,000 cells/well in a 96-well round-bottom plate.
-
Drug Treatment: Treat cells with varying concentrations of OKI-005 or a vehicle control (DMSO) for a specified duration (e.g., 2, 8, 24 hours).
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash cells and permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes.
-
-
Antibody Staining:
-
Wash cells and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate cells with a primary antibody against acetylated histone H3 at lysine (B10760008) 27 (Ac-H3K27) for 1 hour at room temperature.
-
Wash cells and incubate with a fluorescently labeled secondary antibody for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, gating on the T cell population (e.g., CD3+).
-
Analyze the Mean Fluorescence Intensity (MFI) of Ac-H3K27 to quantify changes in histone acetylation.
-
Protocol 2: In Vivo Murine Tumor Model for Evaluating Dosing Schedules
This protocol is a generalized representation based on preclinical studies evaluating this compound in combination with other agents.[5][10]
-
Tumor Cell Implantation: Subcutaneously inject a suitable number of cancer cells (e.g., 1x10^6 MC38 colorectal cancer cells or MDA-MB-231 breast cancer cells) into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment groups.
-
Dosing Regimens:
-
Continuous Dosing Group: Administer this compound (e.g., 60-80 mg/kg) orally once daily.
-
Intermittent Dosing Group: Administer this compound orally once daily on a specified schedule (e.g., 4 days on, 3 days off).
-
Vehicle Control Group: Administer the vehicle used to dissolve this compound.
-
Combination Groups (Optional): Include groups receiving this compound in combination with another therapeutic agent.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for pharmacodynamic assessment.
References
- 1. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 6. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onkuretherapeutics.com [onkuretherapeutics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Bocodepsin
Welcome to the technical support center for Bocodepsin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this novel histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it administered?
This compound (also known as OKI-179) is an orally active and selective inhibitor of Class I histone deacetylases (HDACs).[1] It is a prodrug that, after administration, is metabolized into its active form, OKI-006, a potent inhibitor of HDACs 1, 2, and 3.[2][3] Its development was driven by the need for a potent, selective, and orally bioavailable HDAC inhibitor, as previous generations of these drugs often required intravenous administration.[2][3][4]
Q2: Why was this compound developed as a prodrug?
The prodrug strategy is a common and effective way to improve the aqueous solubility and overall bioavailability of a drug.[5] this compound was developed as a thioester prodrug of the active metabolite OKI-006 to enhance its physicochemical properties for oral delivery without compromising the potency and selectivity of the active compound.[4] This approach helps to overcome potential absorption barriers in the gastrointestinal tract.
Q3: What is the mechanism of action of this compound?
Upon oral administration, this compound is converted to its active metabolite, OKI-006. This active compound targets and inhibits Class I HDAC enzymes.[2][3] HDACs remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which in turn alters gene expression, including the transcription of tumor suppressor genes.[6][7] This can result in the inhibition of tumor cell proliferation and the induction of apoptosis.[6][7]
Q4: What are the known pharmacokinetic parameters of this compound from clinical studies?
A first-in-human Phase I clinical trial provided key pharmacokinetic data for this compound (OKI-179) and its active metabolite, OKI-006. The maximum plasma concentration (Cmax) for both the prodrug and the active metabolite is typically reached approximately one hour after oral administration.[3] The systemic exposure to the active metabolite has been shown to be sufficient to engage the target, as evidenced by increased histone acetylation in patient T cells.[2][4]
Troubleshooting Guide
This guide addresses potential issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of the active metabolite (OKI-006) after oral administration. | Poor dissolution of this compound in the gastrointestinal fluid due to its hydrophobic nature. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Solid Dispersions: Formulating this compound with a water-soluble carrier can enhance its dissolution rate. See Experimental Protocol 1. 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. See Experimental Protocol 2. |
| Significant food effect observed in pharmacokinetic studies (i.e., bioavailability changes when administered with food). | The presence of food can alter gastric pH, transit time, and bile salt secretion, which can affect the dissolution and absorption of a lipophilic compound like this compound. | Develop a lipid-based formulation, such as a SEDDS. These formulations can help to mimic the effect of a high-fat meal, potentially reducing variability in absorption between fed and fasted states. |
| Evidence of presystemic metabolism (first-pass effect) limiting exposure to the active compound. | This compound may be metabolized in the gut wall or liver before reaching systemic circulation. | While this compound is a prodrug designed for metabolism, excessive first-pass metabolism can be detrimental. Strategies to bypass this include: 1. Permeability Enhancers: Co-administration with excipients that transiently open tight junctions in the intestinal epithelium. 2. Metabolic Inhibitors: Co-formulation with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions. |
| Poor in vitro-in vivo correlation (IVIVC), where good in vitro dissolution does not translate to high in vivo bioavailability. | The absorption may be limited by the intestinal membrane permeability rather than the dissolution rate. | 1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. 2. Prodrug Modification: While this compound is already a prodrug, further chemical modification could be explored to optimize its interaction with membrane transporters. |
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of this compound (OKI-179) and its active metabolite (OKI-006) from a Phase I clinical trial in patients with advanced solid tumors.
| Parameter | This compound (OKI-179) | Active Metabolite (OKI-006) | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | ~1 hour | [3] |
| Mean Cmax at 300 mg dose | 142 ng/mL | Not specified directly | [3] |
| Mean AUClast at 300 mg dose | 253 h·ng/mL | Not specified directly | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes a method to enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve.
-
Characterize the solid dispersion for drug content, morphology (e.g., using scanning electron microscopy), and perform in vitro dissolution studies comparing it to the pure drug.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the development of a lipid-based formulation to improve the solubility and absorption of this compound.
-
Materials: this compound, a lipid vehicle (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Screen various lipids, surfactants, and co-surfactants for their ability to dissolve this compound. Determine the solubility of this compound in each excipient by adding an excess amount of the drug to the vehicle and shaking at 25°C for 48 hours, followed by quantification of the dissolved drug.
-
Construct a ternary phase diagram to identify the self-emulsifying region. Prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.
-
Select the formulation from the self-emulsifying region that has the highest drug loading capacity.
-
Prepare the final SEDDS formulation by dissolving the required amount of this compound in the pre-concentrate of oil, surfactant, and co-surfactant with gentle heating and stirring.
-
Characterize the SEDDS for self-emulsification time, droplet size distribution upon dilution, and in vitro drug release profile.
-
Visualizations
Caption: Metabolic activation of the prodrug this compound to its active form, OKI-006.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. This compound | C26H39N5O6S2 | CID 118551244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Overcoming limitations of Bocodepsin in clinical trials
Welcome to the technical support center for researchers utilizing Bocodepsin (OKI-179) in preclinical and clinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and limitations encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (OKI-179) is an orally bioavailable prodrug that is metabolized to its active form, OKI-006.[1][2] OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1][4] By inhibiting Class I HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[1][4] This can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor growth.[1][2][4]
Q2: What are the known clinical limitations of this compound?
The most common treatment-related adverse events observed in the first-in-human Phase I clinical trial (NCT03931681) of this compound were nausea, fatigue, and thrombocytopenia (low platelet count).[1][5][6][7][8] Dose-limiting toxicities included decreased platelet count and nausea.[1][5][6][7][8]
Q3: What are the potential mechanisms of resistance to this compound?
While research on specific resistance mechanisms to this compound is ongoing, mechanisms of resistance to Class I HDAC inhibitors, in general, can be categorized as follows:
-
Alterations in Drug Target: Reduced expression or mutation of Class I HDAC enzymes can diminish the drug's efficacy.[6][9]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.[6]
-
Activation of Pro-Survival Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and activation of survival signaling pathways (e.g., PI3K/Akt, MAPK) can counteract the pro-apoptotic effects of HDAC inhibition.[6]
-
Changes in the Tumor Microenvironment: The tumor microenvironment can influence the response to HDAC inhibitors.
Troubleshooting Guides
Issue 1: Suboptimal Anti-tumor Efficacy in Preclinical Models
| Possible Cause | Troubleshooting Step |
| Inadequate Target Engagement | Verify histone hyperacetylation (e.g., acetyl-H3, acetyl-H4) in tumor tissue or peripheral blood mononuclear cells (PBMCs) via Western blot or flow cytometry to confirm target engagement. |
| Suboptimal Dosing or Schedule | In the Phase I clinical trial, an intermittent dosing schedule (4 days on/3 days off) was better tolerated than continuous dosing.[1][5][6][7][8] Consider optimizing the dosing regimen in your preclinical models. |
| Development of Resistance | Evaluate potential resistance mechanisms as outlined in the FAQs. Consider combination therapies to overcome resistance. This compound has shown synergistic effects with doxorubicin (B1662922) in triple-negative breast cancer models and with MEK inhibitors in NRAS-mutant melanoma.[10][11] |
Issue 2: Managing Treatment-Related Toxicities in Preclinical Models
| Toxicity | Troubleshooting/Monitoring Strategy |
| Thrombocytopenia | Monitor platelet counts regularly. In cases of severe thrombocytopenia, consider dose reduction or interruption. Preclinical models for drug-induced thrombocytopenia can be utilized to investigate mechanisms and test mitigation strategies.[12][13] |
| Nausea/Vomiting | Administer prophylactic antiemetics. Ensure animals have adequate hydration and nutrition. |
| Fatigue | Monitor for signs of lethargy and weight loss. Provide supportive care as needed. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound's Active Metabolite (OKI-006)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2[1][3][14] |
| HDAC2 | 2.4[1][3][14] |
| HDAC3 | 2.0[1][3][14] |
| HDAC8 | 47[1] |
| Class IIa HDACs | >1000[1] |
Table 2: Key Findings from the this compound Phase I Clinical Trial (NCT03931681)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | |
| 4 days on/3 days off schedule | 450 mg daily[1][5][6][7][8] |
| Continuous dosing | 200 mg daily[1][5][6][7][8] |
| Recommended Phase 2 Dose (RP2D) | 300 mg daily (4 days on/3 days off schedule)[4] |
| Most Common Adverse Events (>40%) | Nausea (70.6%), Fatigue (47.1%), Thrombocytopenia (41.2%)[1][5][6][7][8] |
| Pharmacokinetics (OKI-006) | |
| Tmax | ~2 hours[3] |
| T1/2 | 6-8 hours[3] |
Key Experimental Protocols
Assessment of Apoptosis via Annexin V Staining
This protocol is for the detection of apoptosis in cell culture following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Induce apoptosis in your cell line by treating with the desired concentration of this compound for the appropriate duration. Include untreated and positive controls.
-
Harvest cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1][3][14][15][16]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Senescence-Associated Beta-Galactosidase (SA-β-Gal) Staining
This protocol is for the detection of cellular senescence, a potential outcome of HDAC inhibitor treatment.
Materials:
-
Fixation Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal Staining Solution (containing X-gal)
-
Microscope
Procedure:
-
Plate and treat cells with this compound as required.
-
Wash cells twice with PBS.
-
Fix the cells with the Fixation Solution for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-Gal Staining Solution to the cells.
-
Incubate at 37°C (without CO2) overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.[5][17][18][19][20]
Assessing Synergy with Combination Therapies (Bliss Independence Model)
The Bliss independence model is a common method for determining if the effect of a drug combination is synergistic, additive, or antagonistic.
Calculation: The expected fractional inhibition (E) of two drugs (A and B) is calculated as: E_expected = E_A + E_B - (E_A * E_B)
Where E_A and E_B are the fractional inhibitions of drug A and drug B alone, respectively.
Interpretation:
-
Observed Inhibition > E_expected: Synergy
-
Observed Inhibition = E_expected: Additivity
-
Observed Inhibition < E_expected: Antagonism
A Bliss synergy score can be calculated as the difference between the observed and expected inhibition.[21][22][23][24][25]
Visualizations
Caption: this compound's mechanism of action leading to tumor growth inhibition.
Caption: Experimental workflow for assessing drug synergy with this compound.
Caption: Logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. onkuretherapeutics.com [onkuretherapeutics.com]
- 5. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. kumc.edu [kumc.edu]
- 17. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. buckinstitute.org [buckinstitute.org]
- 19. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Bliss function - RDocumentation [rdocumentation.org]
- 23. anova - Test for synergy using Bliss independance model for two drugs - Cross Validated [stats.stackexchange.com]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
Mitigating nausea and thrombocytopenia with Bocodepsin use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating nausea and thrombocytopenia associated with the use of the selective HDAC inhibitor, Bocodepsin (OKI-179).
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound use?
A1: In the first-in-human phase I clinical trial, the most frequently reported treatment-related adverse events were nausea, fatigue, and thrombocytopenia.[1][[“]][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is an orally active, selective inhibitor of Class I histone deacetylases (HDACs).[4] By inhibiting HDACs, this compound alters gene expression, leading to the transcription of tumor suppressor genes, which in turn can inhibit tumor cell division and induce apoptosis.
Q3: How does this compound cause thrombocytopenia?
A3: While the exact mechanism for this compound is under investigation, studies on other HDAC inhibitors suggest two primary pathways. HDAC inhibitors can repress the transcription of GATA-1, a key transcription factor for megakaryocyte maturation.[5] Additionally, they can induce DNA damage in megakaryocyte precursors, leading to p53-dependent and -independent apoptosis and impaired proplatelet formation.[6]
Q4: Are there established clinical strategies to manage this compound-induced nausea?
A4: Yes, in clinical trials, prophylactic oral antiemetics have been used.[1][7] The recommended phase 2 dose of 300 mg daily on a 4 days on/3 days off schedule was found to have a manageable safety profile with the use of such prophylactics.[1][7] Granisetron (B54018) and prochlorperazine (B1679090) are preferred antiemetics due to their limited impact on the QTc interval.[1]
Q5: What is the recommended dosing schedule to minimize side effects?
A5: Intermittent dosing schedules, such as 4 days on/3 days off, have been shown to be better tolerated than continuous dosing. The maximum tolerated dose (MTD) was determined to be 450 mg on a 4:3 schedule and 200 mg with continuous dosing.[1][[“]][3] The recommended phase 2 dose is 300 mg daily on a 4:3 schedule.[1][7]
Troubleshooting Guides
Mitigating Nausea
Issue: Researcher observes significant nausea or emesis in animal models, or a clinical investigator needs guidance on managing patient-reported nausea.
Troubleshooting Steps:
-
Dose and Schedule Optimization:
-
Prophylactic Antiemetics:
-
Preclinical: Administer an antiemetic agent prior to this compound administration. A 5-HT3 receptor antagonist like granisetron is a clinically relevant choice.
-
Clinical: Prophylactic use of oral antiemetics is recommended. Granisetron and prochlorperazine are preferred options.[1] Ondansetron was a prohibited medication in the phase I trial due to its potential impact on the QTc interval.[1]
-
-
Dietary Considerations (Clinical Setting):
-
Advise patients to take this compound with a small meal to potentially reduce gastrointestinal upset.
-
Encourage hydration and small, frequent meals throughout the day.
-
Managing Thrombocytopenia
Issue: A researcher observes a significant drop in platelet counts in animal models, or a clinician needs to manage thrombocytopenia in a patient.
Troubleshooting Steps:
-
Monitoring:
-
Preclinical & Clinical: Regularly monitor complete blood counts (CBCs), with particular attention to platelet levels, throughout the treatment cycle.
-
-
Dose Modification:
-
Preclinical & Clinical: If severe thrombocytopenia occurs, consider dose reduction or temporary interruption of this compound administration until platelet counts recover. Thrombocytopenia was a dose-limiting toxicity observed at higher doses, particularly with continuous dosing schedules.[1]
-
-
Investigational Therapeutic Intervention (Preclinical):
Data Presentation
Table 1: Incidence of Nausea and Thrombocytopenia in the First-in-Human Phase I Trial of this compound (OKI-179)
| Adverse Event | Overall Incidence (All Grades) | Grade ≥3 Incidence | Dosing Schedule Notes |
| Nausea | 70.6% | 5.9% (Grade 3) | More common in patients on a 5:2 schedule and at the 450 mg dose of the 4:3 schedule.[1] |
| Thrombocytopenia | 41.2% | 5.9% | Observed more frequently at higher doses and with continuous dosing schedules; it was an on-target DLT.[1] |
Data is synthesized from the first-in-human phase I dose-escalation study of this compound.[1][[“]][3]
Experimental Protocols
Preclinical Evaluation of Antiemetics for this compound-Induced Nausea (Example Protocol)
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Groups (n=8 per group):
-
Vehicle Control (oral administration)
-
This compound (therapeutically relevant oral dose)
-
Antiemetic (e.g., Granisetron, intraperitoneal injection) + this compound
-
Antiemetic alone
-
-
Procedure:
-
Administer the antiemetic or its vehicle 30 minutes prior to this compound administration.
-
Administer this compound or its vehicle orally.
-
Observe and record the number of emetic episodes (retching and vomiting) for a period of 4 hours post-Bocodepsin administration.
-
Kaolin (B608303) consumption (pica behavior, an indicator of nausea in rats) can also be measured by providing a pre-weighed amount of kaolin clay and measuring consumption over the observation period.
-
-
Data Analysis: Compare the number of emetic episodes and the amount of kaolin consumed between the groups using appropriate statistical tests (e.g., ANOVA).
In Vitro Assessment of this compound's Effect on Megakaryopoiesis (Example Protocol)
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells isolated from bone marrow or cord blood.
-
Culture: Culture CD34+ cells in a serum-free medium supplemented with thrombopoietin (TPO) to induce megakaryocyte differentiation.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
This compound (various concentrations, e.g., 10 nM, 50 nM, 100 nM)
-
-
Procedure:
-
Add this compound or vehicle to the culture medium at the initiation of differentiation (Day 0) or at a later stage (e.g., Day 8) to assess effects on early and late-stage megakaryopoiesis.
-
At different time points (e.g., Day 7, Day 10, Day 12), assess:
-
Megakaryocyte Proliferation: Cell counting.
-
Megakaryocyte Differentiation: Flow cytometry for megakaryocyte-specific markers (e.g., CD41, CD61).
-
Proplatelet Formation: Microscopy to quantify the percentage of megakaryocytes extending proplatelets.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry.
-
-
-
Data Analysis: Compare the readouts between the this compound-treated groups and the vehicle control.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound-induced nausea.
Caption: Signaling pathway of HDACi-induced thrombocytopenia.
References
- 1. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombocytopenia induced by the histone deacetylase inhibitor abexinostat involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
Addressing solubility issues of Bocodepsin for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bocodepsin (OKI-179) and its in vitro analog, OKI-005. For in vitro experiments, it is highly recommended to use OKI-005, which is optimized for cell culture studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (OKI-179) and OKI-005?
A1: this compound (OKI-179) is a prodrug of the active HDAC inhibitor OKI-006 and is orally bioavailable, making it suitable for in vivo studies.[1][2] OKI-005 is a related compound that is better suited for in vitro evaluation as it is more readily converted to the active metabolite in cell culture.[1][2] For all in vitro assays, the use of OKI-005 is recommended.[1]
Q2: What is the recommended solvent and stock concentration for OKI-005?
A2: OKI-005 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] A stock concentration of 10 mM in DMSO is commonly used for in vitro experiments.[1]
Q3: What is the mechanism of action of this compound/OKI-005?
A3: this compound and its analog OKI-005 are selective inhibitors of Class I histone deacetylases (HDACs).[2][3][4] Inhibition of Class I HDACs leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[5] This can result in the transcription of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[5][6]
Q4: What are the expected downstream effects of OKI-005 treatment in cancer cell lines?
A4: Treatment of cancer cells with OKI-005 is expected to cause an increase in the acetylation of histones (e.g., Histone H3).[2] This can lead to the upregulation of cell cycle inhibitors like p21, resulting in cell cycle arrest, and the induction of apoptosis through the intrinsic pathway, involving the release of cytochrome c and activation of caspases 3 and 7.[1][3][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with OKI-005.
Issue 1: Precipitation of OKI-005 in cell culture medium.
-
Cause: The final concentration of OKI-005 in the aqueous cell culture medium may exceed its solubility limit, or the final DMSO concentration may be too high, causing the compound to precipitate.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[9][10][11]
-
Dilution Method: When diluting the DMSO stock solution into the cell culture medium, add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[11] Pre-warming the medium to 37°C can also help.[11]
-
Test Lower Concentrations: If precipitation persists, consider using a lower final concentration of OKI-005.
-
Issue 2: No observable effect on cell viability or histone acetylation.
-
Cause: The concentration of OKI-005 may be too low, the treatment duration may be too short, or the cell line may be resistant.
-
Solution:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of OKI-005 concentrations to determine the optimal concentration for your cell line. Also, conduct a time-course experiment to identify the optimal treatment duration.
-
Cell Line Sensitivity: The sensitivity of cell lines to OKI-005 can vary. Most sensitive cell lines show an IC50 of less than 100 nM, while others are sensitive at concentrations below 500 nM.[1]
-
Confirm Compound Activity: Ensure the OKI-005 stock solution has been stored properly to prevent degradation. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11]
-
Issue 3: High background or inconsistent results in assays.
-
Cause: This can be due to uneven cell seeding, issues with reagents, or improper washing steps in the assay.
-
Solution:
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well.
-
Reagent Quality: Use fresh, high-quality reagents for your assays.
-
Proper Washing: In assays like the SRB assay and Western blotting, thorough washing steps are critical to reduce background noise.[12]
-
Quantitative Data Summary
| Compound | Solvent | Recommended Stock Concentration | Final In Vitro Concentration Range |
| OKI-005 | DMSO | 10 mM[1] | 0 - 5 µM (for proliferation assays)[1] 0 - 500 nM (for apoptosis assays)[1] |
Experimental Protocols
Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from established SRB assay methods.[9][12][13][14][15]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
OKI-005 stock solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat cells with increasing concentrations of OKI-005 (e.g., 0-5 µM) for 72 hours.[1] Include a vehicle control (DMSO) with a final concentration matching the highest OKI-005 concentration.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[12]
-
Staining: Wash the plates four times with 1% acetic acid to remove TCA. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry the plates.[12]
-
Solubilization and Absorbance Reading: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 540 nm using a microplate reader.[12]
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol is based on the manufacturer's instructions and published studies.[16][17][18][19][20]
Materials:
-
96-well white-walled, clear-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
OKI-005 stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in over-confluence after the treatment period.
-
Compound Treatment: Treat cells with OKI-005 at various concentrations (e.g., 0-500 nM) for 24 to 48 hours.[1] Include a vehicle control (DMSO).
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Western Blot Analysis of Histone Acetylation
This protocol provides a general workflow for detecting changes in histone acetylation.[21][22][23][24][25]
Materials:
-
Cancer cell line of interest
-
OKI-005 stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease, phosphatase, and HDAC inhibitors (e.g., TSA and Nicotinamide)[22]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with OKI-005. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane and visualize the protein bands using an ECL detection reagent.[23]
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Visualizations
Caption: this compound's Mechanism of Action.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. Caspase3/7 activity assay [bio-protocol.org]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. promega.com [promega.com]
- 21. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Bocodepsin and Vorinostat: A Guide for Researchers
An objective comparison of the Class I-selective HDAC inhibitor, Bocodepsin, and the pan-HDAC inhibitor, Vorinostat (B1683920), to inform preclinical research and drug development.
This guide provides a detailed comparative analysis of the in vitro activities of two prominent histone deacetylase (HDAC) inhibitors: this compound (OKI-179) and vorinostat (SAHA). While both compounds target HDAC enzymes, a critical component of epigenetic regulation, they exhibit distinct selectivity profiles that translate to different biological outcomes. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two agents for application in preclinical cancer research.
Mechanism of Action: Selective vs. Broad-Spectrum Inhibition
This compound is a novel, orally bioavailable inhibitor that selectively targets Class I HDACs.[1][2] Its in vitro counterpart, OKI-005, and its active metabolite, OKI-006, potently inhibit HDAC1, HDAC2, and HDAC3 in the low nanomolar range.[3][4] This selectivity is a key differentiator from vorinostat, a well-established pan-HDAC inhibitor that targets a broader range of HDAC isoforms, including Class I, II, and IV.[5]
The differential selectivity of these inhibitors is a crucial factor in their mechanism of action. By selectively targeting Class I HDACs, which are strongly implicated in cell cycle progression and proliferation, this compound is hypothesized to offer a more targeted therapeutic approach with a potentially wider therapeutic window.[6] In contrast, vorinostat's broad-spectrum inhibition can lead to a wider range of biological effects but may also contribute to off-target effects.[7]
In Vitro Potency and Selectivity
The following tables summarize the in vitro potency of this compound's active metabolite (OKI-006) and vorinostat against various HDAC isoforms.
Table 1: this compound (Active Metabolite OKI-006) HDAC Inhibition [3][8]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
| HDAC8 | 47 |
| Class IIa (4, 5, 7, 9) | >1000 |
Table 2: Vorinostat HDAC Inhibition [5]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 10 |
| HDAC3 | 20 |
Anti-Proliferative Activity in Cancer Cell Lines
Both this compound and vorinostat have demonstrated potent anti-proliferative activity across a range of cancer cell lines. The tables below provide a summary of reported IC50 values. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the specific cell viability assay used and the duration of drug exposure.
Table 3: this compound (OKI-005) Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CAL-120 | Triple-Negative Breast Cancer | < 100 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 | [3] |
| HCC1395 | Triple-Negative Breast Cancer | > 500 | [3] |
| Hs578T | Triple-Negative Breast Cancer | > 500 | [3] |
Table 4: Vorinostat Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | ~1.5 | [9] |
| LS174T | Colorectal Cancer | ~2.0 | [9] |
| HT29 | Colorectal Cancer | ~3.0 | [9] |
| SW620 | Colorectal Cancer | ~2.5 | [9] |
| HCT116 | Colorectal Cancer | ~1.0 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.32 | [11] |
| MCF-7 | Breast Cancer | 0.75 | [2] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | [2] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [2] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [2] |
| HH | Cutaneous T-cell Lymphoma | 0.146 | [12] |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | [12] |
| MJ | Cutaneous T-cell Lymphoma | 2.697 | [12] |
| MyLa | Cutaneous T-cell Lymphoma | 1.375 | [12] |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 | [12] |
Effects on Apoptosis and Cell Cycle
Both inhibitors induce apoptosis and cause cell cycle arrest in cancer cells, key mechanisms contributing to their anti-tumor activity.
This compound (OKI-005): In triple-negative breast cancer cell lines sensitive to the drug, OKI-005 has been shown to induce a concentration-dependent increase in apoptosis, as measured by caspase-3 and -7 activity.[3] Cell cycle analysis in these cell lines revealed a trend towards an increase in the G1 phase and a decrease in the S phase.[3]
Vorinostat: Vorinostat has been widely reported to induce apoptosis in various cancer cell lines.[12] Its effect on the cell cycle is characterized by an accumulation of cells in the G1 and G2-M phases.[2]
Signaling Pathways and Molecular Effects
The inhibition of HDACs by both this compound and vorinostat leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of gene expression and downstream signaling pathways.
Caption: Signaling pathway of HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Protocol:
-
Add recombinant HDAC enzyme to the wells of a microplate.
-
Add serial dilutions of the test compound (this compound or vorinostat) and a vehicle control.
-
Add a fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time.
-
Add a developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.
Caption: General workflow for a cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vorinostat for 48-72 hours.
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Treat cells with the desired concentrations of this compound or vorinostat for a specified time.
-
Harvest the cells and wash them with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
Caption: Workflow for a propidium iodide cell cycle analysis.
Protocol:
-
Treat cells with the desired concentrations of this compound or vorinostat.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells and treat them with RNase A to remove RNA.
-
Stain the cells with a propidium iodide (PI) solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and vorinostat represent two distinct classes of HDAC inhibitors with different selectivity profiles and, consequently, varying in vitro activities. This compound's selectivity for Class I HDACs offers a more targeted approach, which may be advantageous in specific cancer contexts. Vorinostat, as a pan-HDAC inhibitor, demonstrates broad activity across a wide range of cancer cell lines. The choice between these two inhibitors for in vitro research will depend on the specific scientific question being addressed, the cancer type under investigation, and the desired molecular and cellular outcomes. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in their preclinical studies.
References
- 1. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. apexbt.com [apexbt.com]
Validating Biomarkers for Bocodepsin Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bocodepsin (OKI-179) is an orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor showing promise in clinical trials for various solid tumors and hematologic malignancies.[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This results in chromatin remodeling, altered gene expression, and ultimately, the induction of apoptosis in cancer cells.[3][4] As with many targeted therapies, identifying predictive biomarkers is crucial for patient stratification and maximizing therapeutic benefit. This guide provides a comparative overview of potential biomarkers for this compound treatment response, alternative HDAC inhibitors, and the experimental protocols for their validation.
Potential Biomarkers for this compound and Combination Therapies
While a definitive, validated predictive biomarker for this compound monotherapy is yet to be established, several candidates are emerging from preclinical and clinical studies, particularly in the context of combination therapies.
Pharmacodynamic Biomarker:
-
Histone Acetylation: Increased acetylation of histones (e.g., H3 and H4) and non-histone proteins (e.g., tubulin) in peripheral blood mononuclear cells (PBMCs) and tumor tissue serves as a direct pharmacodynamic marker of this compound's enzymatic inhibition.[5][6] Studies have shown a temporal association between this compound administration and increased histone acetylation in circulating T cells.[7] While indicative of target engagement, the direct correlation of the magnitude of histone acetylation with clinical response requires further validation.
Potential Predictive Biomarkers:
-
MGMT Expression: O6-methylguanine-DNA methyltransferase (MGMT) expression has emerged as a potential predictive biomarker for the combination of HDAC inhibitors with MAPK pathway inhibitors (e.g., MEK inhibitors like binimetinib) in melanoma.[8][9] Preclinical studies suggest that tumors with higher MGMT expression are more sensitive to this combination therapy.[8] Although MGMT's role appears to be more of a marker of a sensitive state rather than a direct functional contributor to the synergy, its expression level warrants investigation in clinical trials of this compound combined with MEK inhibitors.[8][9]
-
RAS Pathway Mutations: The synergistic effect of this compound with MEK inhibitors has been observed preferentially in tumor models with activating mutations in the RAS pathway (e.g., NRAS-mutated melanoma).[10] Therefore, the presence of RAS pathway mutations is a key selection criterion and a potential predictive biomarker for this combination therapy.
-
Gene Expression Signatures: Preclinical studies with other HDAC inhibitors have identified specific gene expression signatures associated with sensitivity or resistance. For instance, in studies with the HDAC inhibitor belinostat (B1667918), the expression levels of ODC1, SKI, STAT1, and TYMS correlated with sensitivity.[3] Similar transcriptomic profiling in this compound-treated cells and patient samples could uncover a predictive signature.
Comparison with Alternative HDAC Inhibitors and Their Biomarkers
Several other HDAC inhibitors are either approved or in clinical development, offering alternatives to this compound. The table below summarizes these alternatives and their associated potential biomarkers.
| Drug Name (Brand Name) | Class | FDA Approval Status (Selected Indications) | Potential Biomarkers of Response/Resistance |
| Vorinostat (Zolinza) | Pan-HDAC inhibitor | Cutaneous T-cell lymphoma (CTCL) | - Higher baseline HDAC2 levels[11]- Protein lysine (B10760008) hyperacetylation[11]- Specific gene expression signatures (e.g., upregulation of TNFRSF11a, MMP9, SOCS3 associated with resistance)[12]- Prolongation of γ-H2AX foci (in combination with radiation)[13] |
| Romidepsin (Istodax) | Class I selective HDAC inhibitor | CTCL, Peripheral T-cell lymphoma (PTCL) | - Histone H3 acetylation in PBMCs[1][14]- Increased fetal hemoglobin[1]- Impaired JNK pathway activation (in neuroblastoma)[15] |
| Panobinostat (B1684620) (Farydak) | Pan-HDAC inhibitor | Multiple myeloma | - MEF2B mutations[10]- HR23B expression[16]- Acetylation of lymphocyte histones[17] |
| Belinostat (Beleodaq) | Pan-HDAC inhibitor | Relapsed or refractory PTCL | - Expression levels of ODC1, SKI, STAT1, and TYMS[3]- Histone H4 acetylation[5] |
| Entinostat (B1683978) | Class I selective HDAC inhibitor | Investigational (e.g., breast cancer) | - Protein lysine hyperacetylation in PBMCs[11]- Reduction in myeloid-derived suppressor cells (MDSCs)[11]- Increased γ-H2AX foci (in combination with PARP inhibitors)[18] |
| Tucidinostat (Epidaza) | Class I and IIb selective HDAC inhibitor | Approved in China for R/R PTCL and breast cancer | - CREBBP deficiency[19]- Mutations in histone modifier genes (EP300, KMT2D, CREBBP) in PTCL[19] |
Experimental Protocols for Biomarker Validation
Validating a predictive biomarker for this compound treatment response requires a multi-faceted approach, encompassing preclinical and clinical studies. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for MGMT Expression in Tumor Tissue
-
Objective: To determine the expression level of MGMT protein in archival tumor tissue from patients who will be or have been treated with a this compound-containing regimen.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution (e.g., serum-free).
-
Primary Antibody Incubation: Slides are incubated with a validated primary antibody against MGMT at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: MGMT expression is scored based on the intensity of staining and the percentage of positive tumor cells, often using an H-score system.
-
Flow Cytometry for Histone Acetylation in PBMCs
-
Objective: To quantify the level of histone (e.g., H3) acetylation in patient PBMCs before and after this compound administration as a pharmacodynamic biomarker.
-
Methodology:
-
PBMC Isolation: Whole blood is collected in EDTA tubes, and PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Fixation and Permeabilization: PBMCs are fixed with a formaldehyde-based fixation buffer and then permeabilized with a saponin- or methanol-based permeabilization buffer to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently-conjugated antibodies against a pan-acetylated histone H3 lysine residue (e.g., Acetyl-Histone H3 (Lys9)) and cell surface markers to identify specific T-cell populations (e.g., CD3, CD4, CD8).
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the acetylated histone H3 signal within the gated T-cell populations is quantified and compared between pre- and post-treatment samples.
-
Next-Generation Sequencing (NGS) for RAS Pathway Mutations
-
Objective: To identify activating mutations in RAS pathway genes (e.g., KRAS, NRAS, BRAF) in tumor DNA to select patients for combination therapy with this compound and a MEK inhibitor.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments. Target enrichment is performed using a custom panel of probes targeting exons of key RAS pathway genes.
-
Sequencing: The enriched library is sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Variant Annotation and Interpretation: Identified variants are annotated using databases of known cancer mutations (e.g., COSMIC, ClinVar) to determine their functional significance and potential as predictive biomarkers.
-
Visualizing Signaling Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Romidepsin: evidence for its potential use to manage previously treated cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of predictive biomarkers for the histone deacetylase inhibitor belinostat in a panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and exploratory biomarker analysis of entinostat plus exemestane in advanced or recurrent breast cancer: phase II randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of gamma-H2AX foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laboratory Correlates for a Phase II Trial of Romidepsin in Cutaneous and Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Romidepsin offers hope for high-risk neuroblastoma | BioWorld [bioworld.com]
- 16. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II trial of single‐agent panobinostat consolidation improves responses after sub‐optimal transplant outcomes in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Entinostat, a selective HDAC1/2 inhibitor, potentiates the effects of olaparib in homologous recombination proficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Bocodepsin and PD-1 Inhibition in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The convergence of epigenetic modulation and immunotherapy is a rapidly advancing frontier in cancer research. This guide provides a comparative analysis of the efficacy of Bocodepsin (OKI-179), a novel Class I histone deacetylase (HDAC) inhibitor, in combination with Programmed Death-1 (PD-1) inhibitors. Drawing upon preclinical data, we explore the synergistic anti-tumor effects, underlying mechanisms, and experimental frameworks of this combination therapy, alongside a comparison with other HDAC inhibitors.
Mechanism of Action: A Two-Pronged Assault on Cancer
This compound, a potent and selective Class I HDAC inhibitor, functions by inducing hyperacetylation of histones, leading to a more open chromatin state. This epigenetic remodeling is hypothesized to enhance the immunogenicity of tumor cells and modulate the tumor microenvironment, thereby sensitizing them to the cytotoxic effects of immune checkpoint inhibitors.
The combination of this compound with PD-1 inhibitors leverages a dual mechanism:
-
Enhanced Tumor Cell Recognition: By inhibiting Class I HDACs, this compound upregulates the expression of Major Histocompatibility Complex (MHC) Class I molecules on the surface of tumor cells. This increased antigen presentation machinery allows for more efficient recognition of cancer cells by cytotoxic T lymphocytes.
-
Increased PD-L1 Expression: Paradoxically, Class I HDAC inhibition also leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][2][3] While seemingly counterintuitive, this heightened PD-L1 expression renders the tumor cells more susceptible to blockade by anti-PD-1 antibodies, thereby unleashing the full potential of the T-cell-mediated anti-tumor response.
The proposed signaling pathway illustrates this mechanism:
Preclinical Efficacy of this compound in Combination with PD-1 Inhibitors
Preclinical studies have demonstrated the synergistic anti-tumor activity of this compound in combination with anti-PD-1 antibodies across various cancer models.
Colorectal Cancer (CRC)
In a syngeneic mouse model using MC38 colorectal cancer cells, the combination of this compound and an anti-PD-1 antibody resulted in a significant survival advantage compared to either treatment alone.[4] An intermittent dosing schedule of this compound was found to be superior to continuous treatment, suggesting that the timing and sequence of administration are critical for optimal efficacy.[4]
| Treatment Group | Median Survival | Statistical Significance (vs. Combination) |
| Vehicle Control | ~20 days | p = 0.0137 |
| This compound (OKI-179) alone | ~25 days | p = 0.0162 |
| Anti-PD-1 alone | ~28 days | p = 0.0137 |
| This compound + Anti-PD-1 | Not Reached (within 30 days) | - |
| Table 1: Survival outcomes in the MC38 colorectal cancer model. Data extrapolated from survival curves in Holay et al., 2023.[4] |
Triple-Negative Breast Cancer (TNBC)
In a humanized mouse model engrafted with MDA-MB-231 triple-negative breast cancer cells, the combination of this compound and the anti-PD-1 antibody nivolumab (B1139203) led to significantly improved tumor growth inhibition.[5][6]
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Nivolumab alone | 45% |
| This compound (OKI-179) + Nivolumab | 77% |
| Table 2: Tumor growth inhibition in the MDA-MB-231 TNBC humanized mouse model. Data from Capasso et al., 2019.[6] |
B-Cell Lymphoma
Preclinical models of B-cell lymphomas resistant to anti-PD-1 therapy have also shown sensitization to treatment with the addition of this compound.[5][7] This effect was dependent on tumor-derived MHC class I expression, reinforcing the mechanism of enhanced antigen presentation.[8]
Comparison with Other HDAC Inhibitors
The therapeutic strategy of combining HDAC inhibitors with immune checkpoint blockade is not unique to this compound. Other HDAC inhibitors, such as Entinostat and Panobinostat, have also been investigated in similar combination regimens.
| HDAC Inhibitor | Cancer Model | Efficacy Metric | Finding | Reference |
| This compound (OKI-179) | Colorectal (MC38) | Survival | Significant survival benefit with intermittent dosing | [4] |
| This compound (OKI-179) | TNBC (MDA-MB-231) | Tumor Growth Inhibition | 77% TGI with combination | [6] |
| Entinostat | Renal Cell (RENCA) | Tumor Growth Inhibition | 83.3% TGI with combination | [9] |
| Panobinostat (LBH589) | Melanoma (B16F10) | Survival & Tumor Growth | Delayed tumor growth and increased survival | [3] |
| Table 3: Comparative efficacy of different HDAC inhibitors in combination with PD-1/PD-L1 blockade in preclinical models. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of these findings.
In Vivo Murine Colorectal Cancer Model (MC38)
This workflow outlines the key steps in the preclinical evaluation of this compound and anti-PD-1 in the MC38 model.
Detailed Methodology:
-
Cell Culture: MC38 murine colorectal cancer cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, are used for this syngeneic model.
-
Tumor Implantation: 1 x 10^6 MC38 cells are resuspended in a solution of HBSS and Matrigel and injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average size of approximately 100 mm³. Mice are then randomized into different treatment cohorts.[4]
-
Drug Administration:
-
This compound (OKI-179) is administered orally at a dose of 60 mg/kg/day.[4]
-
The anti-PD-1 antibody (clone RMP1-14) is administered intraperitoneally (i.p.) at a dose of 250 μg per injection, typically three times a week.[4]
-
The combination group receives both treatments as scheduled.
-
A control group receives the vehicle used for drug formulation.
-
-
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Overall survival is monitored, with euthanasia performed when tumors reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration, in accordance with animal welfare protocols.[4]
-
-
Data Analysis: Statistical analysis, such as the log-rank test for survival data, is used to determine the significance of the observed differences between treatment groups.
Conclusion and Future Directions
The preclinical evidence strongly suggests that the combination of this compound with PD-1 inhibitors holds significant promise as a novel therapeutic strategy for a range of malignancies. The ability of this compound to enhance tumor immunogenicity provides a compelling rationale for this combination. Further research is warranted to optimize dosing schedules, explore potential biomarkers of response, and translate these encouraging preclinical findings into clinical trials for patients with cancers that are resistant to or have relapsed after immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. HDAC Inhibition Upregulates PD-1 Ligands in Melanoma and Augments Immunotherapy with PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]
- 5. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of immune responses to anti-PD-1 mono and combination immunotherapy in hematopoietic humanized mice implanted with tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-PD-1-based therapy against triple-negative breast cancer patient-derived xenograft tumors engrafted in humanized mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entinostat neutralizes myeloid derived suppressor cells and enhances the antitumor effect of PD-1 inhibition in murine models of lung and renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety and Mechanistic Analysis of Bocodepsin and Panobinostat for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles and mechanisms of action of two histone deacetylase (HDAC) inhibitors, Bocodepsin (OKI-179) and panobinostat (B1684620). The information is supported by clinical trial data and preclinical experimental findings.
Executive Summary
This compound and panobinostat are both HDAC inhibitors with demonstrated anti-cancer activity; however, they exhibit distinct profiles in terms of their selectivity, safety, and impact on cellular signaling. This compound is a novel, orally bioavailable, Class I-selective HDAC inhibitor, while panobinostat is a potent pan-HDAC inhibitor. This difference in selectivity likely contributes to the variations observed in their safety profiles. Clinical data suggests that this compound may have a more manageable safety profile with a lower incidence of high-grade adverse events compared to panobinostat, which is associated with a broader range of toxicities, including severe hematological and gastrointestinal events. Mechanistically, both drugs induce cell cycle arrest and apoptosis, but their effects on key signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK/ERK may differ in nuance due to their distinct HDAC inhibition profiles.
Comparative Safety Profiles
The safety profiles of this compound and panobinostat have been evaluated in separate clinical trials. A direct head-to-head comparison is not currently available. The following tables summarize the treatment-emergent adverse events (TEAEs) observed in key clinical studies for each drug. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
This compound (OKI-179) Safety Profile
The safety data for this compound is primarily from a first-in-human Phase I dose-escalation study (NCT03931681) in patients with advanced solid tumors[1][2][3].
Table 1: Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with this compound (All Grades and Grade ≥3)
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Nausea | 70.6 | - |
| Fatigue | 47.1 | - |
| Decreased Platelet Count | 41.2 | 5.9 |
| Anemia | 35.3 | 11.8 |
| Anorexia | 32.4 | 5.9 |
| Prolonged QT Interval | - | 5.9 |
Data from the first-in-human Phase I study of this compound (OKI-179)[1][2][3].
The maximum tolerated dose (MTD) of this compound was established at 450 mg on a 4-days-on/3-days-off schedule and 200 mg with continuous dosing[1][2][3]. Dose-limiting toxicities included decreased platelet count and nausea[1][2][3].
Panobinostat Safety Profile
The safety data for panobinostat is derived from the PANORAMA-1 Phase III trial (NCT01023308), which evaluated panobinostat in combination with bortezomib (B1684674) and dexamethasone (B1670325) in patients with relapsed or relapsed and refractory multiple myeloma.
Table 2: Most Common Adverse Events (≥20% in the Panobinostat Arm) in the PANORAMA-1 Study
| Adverse Event | Panobinostat Arm (All Grades, %) | Placebo Arm (All Grades, %) | Panobinostat Arm (Grade 3-4, %) | Placebo Arm (Grade 3-4, %) |
| Gastrointestinal | ||||
| Diarrhea | 68 | 42 | 26 | 8 |
| Nausea | 36 | 27 | 2 | 1 |
| Vomiting | 26 | 13 | 3 | 1 |
| General | ||||
| Fatigue | 41 | 27 | 14 | 5 |
| Asthenia | 28 | 19 | 10 | 7 |
| Pyrexia | 25 | 18 | 2 | 1 |
| Edema peripheral | 22 | 16 | 2 | 1 |
| Hematologic | ||||
| Thrombocytopenia | 67 | 31 | 67 | 31 |
| Anemia | 32 | 27 | 13 | 10 |
| Neutropenia | 35 | 11 | 35 | 11 |
| Lymphopenia | 53 | 40 | 53 | 40 |
| Metabolism | ||||
| Decreased appetite | 26 | 16 | 3 | 1 |
| Hypokalemia | 24 | 10 | 7 | 3 |
| Hypophosphatemia | 21 | 8 | 10 | 2 |
| Nervous system | ||||
| Peripheral neuropathy | 29 | 30 | 8 | 7 |
| Headache | 20 | 16 | 1 | 1 |
| Respiratory | ||||
| Cough | 23 | 15 | 1 | <1 |
| Dyspnea | 20 | 14 | 4 | 2 |
Data from the PANORAMA-1 Phase III trial of panobinostat in combination with bortezomib and dexamethasone.
Serious adverse events were reported in 60% of patients in the panobinostat arm compared to 42% in the placebo arm. On-treatment deaths occurred in 8% of patients in the panobinostat arm versus 5% in the placebo arm.
Mechanism of Action and Impact on Signaling Pathways
Both this compound and panobinostat function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and non-histone proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest and apoptosis in cancer cells.
HDAC Inhibition Profile
-
This compound: A selective inhibitor of Class I HDACs (HDAC1, 2, 3, and 8)[1][4][5]. This selectivity is hypothesized to contribute to its more manageable safety profile.
-
Panobinostat: A pan-HDAC inhibitor, targeting a broad range of HDAC enzymes across Class I, II, and IV[6][7].
Signaling Pathways
The differential inhibition of HDAC isoforms by this compound and panobinostat leads to distinct effects on various signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II trial of panobinostat, an oral pan-deacetylase inhibitor in patients with primary myelofibrosis, post-essential thrombocythaemia, and post-polycythaemia vera myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. commons.stmarytx.edu [commons.stmarytx.edu]
- 6. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy for hepatocellular carcinoma: Additive preclinical efficacy of the HDAC inhibitor panobinostat with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bocodepsin and Other HDAC Inhibitors in Xenograft Models for Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Bocodepsin (OKI-179), a novel Class I histone deacetylase (HDAC) inhibitor, with other established HDAC inhibitors such as Vorinostat, Romidepsin, Panobinostat (B1684620), and Belinostat. The comparative analysis is based on their performance in preclinical xenograft models, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.
Introduction to this compound and HDAC Inhibition
This compound is an orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs) that has demonstrated significant anti-tumor activity in various preclinical cancer models, including those for solid tumors and hematologic malignancies.[1][2][3] HDAC inhibitors as a class of anti-cancer agents modulate gene expression by interfering with the deacetylation of histones and other non-histone proteins.[4][5] This leads to an accumulation of acetylated proteins, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][5] Increased expression of HDACs is observed in many cancers, leading to the repression of tumor suppressor genes and promoting cancer cell proliferation and survival.[6]
Comparative Efficacy in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound and other HDAC inhibitors in various xenograft models. The data is primarily focused on tumor growth inhibition (TGI) and provides key details of the experimental setups.
This compound (OKI-179) Efficacy
| Cancer Type | Xenograft Model | Treatment Regimen | Key Efficacy Findings |
| Triple-Negative Breast Cancer | MDA-MB-231 | 80 mg/kg, PO, QD for 36 days (in combination with Doxorubicin (B1662922) 1.5 mg/kg, IP, QW) | Significant tumor growth inhibition in combination compared to either agent alone.[7] |
| Solid Tumors | Various human cancer cell line xenograft models | As a single agent | Demonstrated significant antitumor activity.[3][6] |
Alternative HDAC Inhibitor Efficacy
| HDAC Inhibitor | Cancer Type | Xenograft Model | Treatment Regimen | Key Efficacy Findings |
| Vorinostat | Breast Cancer | MDA-MB-231 (bone metastasis) | Daily administration | 30-33% lower tumor volume and diameter compared to vehicle-treated mice.[8] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 50 mg/kg (in combination with AFP464) | Median tumor volume in the combined treatment group was significantly different from the control and AFP464-only groups.[9] | |
| Romidepsin | Dedifferentiated Liposarcoma | DDLPS cell line xenograft | IP, twice weekly for 22 days | Significantly delayed tumor growth (Tumor volume at Day 22: Control: 357.7 ± 231.7 mm³; Romidepsin: 233.8 ± 130.3 mm³).[10] |
| Panobinostat | Triple-Negative Breast Cancer | MDA-MB-231 | 10 mg/kg/day, IP, 5 days/week for 28 days | Significant decreases in tumor volume (three- to four-fold inhibition) compared to controls by day 41.[11][12] |
| Belinostat | Breast Cancer | MCF-7 | Not specified | Reduced tumor volume.[13] |
| Breast Cancer | MDA-MB-231 | In combination with 17-AAG | Synergistic negative effect on proliferation and invasion.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are generalized protocols for evaluating HDAC inhibitors in xenograft models, based on the reviewed studies.
General Xenograft Model Protocol
A generalized workflow for assessing the efficacy of HDAC inhibitors in a xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The HDAC inhibitor is administered according to the specified dose, route, and schedule.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Tumor growth inhibition is calculated.
Specific Protocol for this compound in MDA-MB-231 Xenograft Model
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.
-
Treatment: When tumors are established, mice are treated with this compound (80 mg/kg) administered orally (PO) once daily (QD) and/or Doxorubicin (1.5 mg/kg) administered intraperitoneally (IP) once a week (QW) for 36 days.[7]
-
Analysis: Tumor volumes are measured throughout the study to determine tumor growth inhibition.
Mechanism of Action: Signaling Pathways
HDAC inhibitors exert their anti-tumor effects through various mechanisms, primarily by inducing changes in gene expression that lead to apoptosis and cell cycle arrest.
This compound's Pro-Apoptotic Signaling Pathway
This compound, as a Class I HDAC inhibitor, is believed to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bim) members. HDAC inhibitors have been shown to down-regulate the expression of anti-apoptotic proteins and up-regulate pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5][16]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of an HDAC inhibitor in a xenograft model.
Conclusion
This compound demonstrates promising anti-tumor activity in preclinical xenograft models, consistent with the efficacy of other established HDAC inhibitors. Its oral bioavailability presents a potential advantage in clinical settings. The primary mechanism of action for this class of drugs involves the induction of apoptosis through the modulation of Bcl-2 family proteins and cell cycle arrest. The provided data and protocols offer a valuable resource for researchers designing and interpreting preclinical studies to further validate the therapeutic potential of this compound and other HDAC inhibitors. Further head-to-head comparative studies in standardized xenograft models are warranted to definitively establish the relative potency and efficacy of these agents.
References
- 1. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onkuretherapeutics.com [onkuretherapeutics.com]
- 7. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 17-AAG synergizes with Belinostat to exhibit a negative effect on the proliferation and invasion of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 17‑AAG synergizes with Belinostat to exhibit a negative effect on the proliferation and invasion of MDA‑MB‑231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of Bocodepsin Versus Other HDACis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Bocodepsin (OKI-179), a novel class I-selective histone deacetylase inhibitor (HDACi), with other established HDACis: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589). By presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document aims to offer an objective assessment to inform research and drug development decisions.
Introduction to HDAC Inhibition and Therapeutic Index
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histone and non-histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressors.[1] In many cancers, HDACs are overexpressed or dysregulated, contributing to oncogenesis.[1] HDAC inhibitors (HDACis) counteract this by inducing hyperacetylation, leading to the re-expression of silenced genes, which can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.[2]
The therapeutic index is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[3] A wider therapeutic window indicates a greater margin of safety for a drug. For anticancer agents, a favorable therapeutic index is a critical attribute, signifying the ability to effectively kill cancer cells with minimal harm to normal tissues.
This compound is an orally bioavailable, class I-selective HDAC inhibitor that has shown a manageable safety profile in clinical trials.[4][5] This guide assesses its therapeutic index in comparison to other HDACis with broader isoform selectivity.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and in vivo toxicity data for this compound and the comparator HDACis. This data provides a basis for comparing their therapeutic windows.
Table 1: In Vitro Efficacy (IC50) of HDAC Inhibitors Against HDAC Enzymes
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (OKI-006) | 1.2[6] | 2.4[6] | 2.0[6] | >1000[6] | 47[6] |
| Vorinostat (SAHA) | 10[7] | - | 20[7] | - | - |
| Romidepsin | 36[8] | 47[8] | - | 1400[8] | - |
| Panobinostat | <13.2[9] | <13.2[9] | <13.2[9] | <13.2[9] | <13.2[9] |
Table 2: In Vitro Efficacy (IC50) of HDAC Inhibitors Against Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (nM) |
| This compound (OKI-005) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~200[10][11] |
| CAL-51 (Triple-Negative Breast Cancer) | ~200[10][11] | |
| Vorinostat (SAHA) | A431 (Epidermoid Carcinoma) | 2000[12] |
| SW-982 (Synovial Sarcoma) | 8600[3] | |
| SW-1353 (Chondrosarcoma) | 2000[3] | |
| Romidepsin | H9 (T-cell Lymphoma) | - |
| DDLPS (Dedifferentiated Liposarcoma) | - | |
| Panobinostat | HH (Cutaneous T-cell Lymphoma) | 1.8[9] |
| BT474 (Breast Cancer) | 2.6[9] | |
| HCT116 (Colon Cancer) | 7.1[9] | |
| SK-OV-3 (Ovarian Cancer) | 34.4[13] | |
| KGN (Granulosa Cell Tumor) | 34.7[13] |
Table 3: In Vivo Toxicity - Maximum Tolerated Dose (MTD) in Clinical Trials
| Compound | MTD | Dosing Schedule | Patient Population |
| This compound (OKI-179) | 450 mg[4][5][6] | 4 days on/3 days off | Advanced Solid Tumors |
| 200 mg[4][5][6] | Continuous | Advanced Solid Tumors | |
| Vorinostat (SAHA) | 400 mg[14] | Once daily | Refractory Cutaneous T-cell Lymphoma |
| 230 mg/m²[4] | Once daily | Refractory Solid Tumors (Pediatric) | |
| Romidepsin | 14 mg/m²[7] | Days 1, 8, 15 of a 28-day cycle | Cutaneous T-cell Lymphoma |
| 17.8 mg/m²[15] | Days 1 and 5 of a 21-day cycle | Advanced Cancers | |
| Panobinostat | 30 mg[16] | 3 times per week with Azacitidine | Myelodysplastic Syndrome/Acute Myeloid Leukemia |
| 20 mg[17] | Days 1 and 8 of a 21-day cycle | Advanced Solid Tumors (Japanese patients) |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways, primarily by inducing histone hyperacetylation, which leads to the transcription of tumor suppressor genes. This can trigger cell cycle arrest, apoptosis, and inhibit angiogenesis.
General Mechanism of HDAC Inhibition
This compound's Pro-Apoptotic Signaling Pathway
This compound, as a class I HDACi, has been shown to promote apoptosis, in part through the modulation of the MAPK pathway and the induction of DNA damage markers.[8][11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro HDAC Enzyme Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC enzymes.
Materials:
-
96-well black microplates
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
HDAC inhibitor for stopping the reaction (e.g., Trichostatin A)
-
Developer solution (e.g., containing trypsin)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer, diluted test compound, and diluted HDAC enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing a potent HDAC inhibitor like Trichostatin A.
-
Add the developer solution to each well and incubate at room temperature to allow for the generation of a fluorescent signal.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[18][19]
Cell Viability Assay (MTT/MTS Assay)
This protocol describes a colorimetric assay to assess the effect of HDAC inhibitors on the viability of cancer cell lines.
Materials:
-
96-well clear microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or MTS reagent to each well and incubate for a specified time (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals.
-
If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HDAC inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant human cancer cells, often mixed with Matrigel, into the flank of immunodeficient mice.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[10]
-
Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., a predetermined number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Assess the anti-tumor efficacy by comparing the tumor growth in the treatment groups to the control group. Monitor for signs of toxicity, such as weight loss or changes in behavior.[12][20][21]
Discussion and Conclusion
The data presented in this guide provides a comparative overview of the therapeutic index of this compound against other established HDAC inhibitors.
Efficacy: this compound's active metabolite, OKI-006, demonstrates potent and selective inhibition of class I HDACs, with IC50 values in the low nanomolar range.[6] This selectivity may contribute to a more targeted therapeutic effect compared to pan-HDAC inhibitors like Vorinostat and Panobinostat. In cellular assays, Panobinostat appears to be the most potent inhibitor across a broad range of cell lines, often with IC50 values in the low nanomolar range.[9][13] Vorinostat generally shows lower potency, with IC50 values in the micromolar range for many solid tumor cell lines.[3][12]
Toxicity: Clinically, this compound has a manageable safety profile, with a recommended Phase 2 dose of 300 mg on a 4-day on/3-day off schedule.[4] The maximum tolerated doses for Vorinostat, Romidepsin, and Panobinostat vary depending on the dosing schedule and patient population, with toxicities such as fatigue, gastrointestinal issues, and myelosuppression being common.[14][15][16] Preclinical studies with Panobinostat have shown significant toxicity at higher doses in animal models, which necessitated dose de-escalation.[22][23] In contrast, a study on this compound in a xenograft model mentioned a favorable toxicity profile compared to other HDAC inhibitors.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LD50 and ED50.pptx [slideshare.net]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Romidepsin in the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 10. onkuretherapeutics.com [onkuretherapeutics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Signaling Model Connects Vorinostat Pharmacokinetics and Tumor Growth Response in Multiple Myeloma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 17. onkuretherapeutics.com [onkuretherapeutics.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Bocodepsin
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Bocodepsin, an Antineoplastic Agent.
This compound is an orally bioavailable inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity.[1][2][3] As a potent compound used in cancer research, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to adhere to the following safety protocols. This compound is classified as toxic if swallowed and may cause genetic defects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a protective gown with a solid front, and eye protection.[4][5]
-
Designated Handling Area: All handling of this compound, including preparation for disposal, should be conducted in a designated area such as a chemical fume hood or a biological safety cabinet to minimize exposure.[4][5]
-
Spill Management: Have a spill kit readily available. In case of a spill, immediately follow established institutional procedures for cleaning up hazardous drug spills. This generally involves using absorbent pads for liquids or wetted materials for powders to avoid dust generation, followed by decontamination of the area.[5]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed in accordance with federal, state, and local regulations for hazardous waste.[6] As an antineoplastic agent, this compound waste requires specific handling and should not be mixed with regular laboratory trash or other chemical waste streams.[4]
Step 1: Waste Segregation and Identification
Properly segregate this compound waste at the point of generation. It is crucial to differentiate between bulk and trace chemotherapy waste.
-
Bulk this compound Waste: This includes any amount of pure this compound, expired or unused formulations, and grossly contaminated items (e.g., a vial containing more than 3% of its original volume).[7]
-
Trace this compound Waste: This category includes items with residual contamination, such as empty vials, syringes with no visible drug, used gloves, gowns, and absorbent pads.[7]
Step 2: Use of Designated Waste Containers
Utilize waste containers specifically designated for chemotherapy or hazardous drug waste. These containers should be clearly labeled to prevent accidental misuse.
| Waste Type | Container Type | Description |
| Bulk this compound Waste | Black RCRA Container | For unused or expired this compound, and items with more than a residual amount of the drug. Must be labeled as "Hazardous Waste."[4][7] |
| Trace this compound Waste | Yellow Sharps Container | For sharps contaminated with trace amounts of this compound (e.g., needles and syringes with no visible drug).[4][5] |
| Trace this compound Waste | Yellow Waste Bags/Bins | For non-sharp items contaminated with trace amounts of this compound (e.g., gloves, gowns, absorbent pads). Must be clearly labeled.[4][5][7] |
Step 3: Container Management and Labeling
-
All waste containers must be properly sealed and labeled with a hazardous waste label that includes the contents.[4]
-
Do not overfill containers.[5]
-
Store waste containers in a secure, designated satellite accumulation area within the laboratory.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][5]
-
All this compound waste should be disposed of via incineration at a regulated medical waste or hazardous waste facility to ensure complete destruction of the active compound.[6][7]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of handling and disposing of hazardous drugs as outlined by regulatory bodies and safety data sheets should be followed. The Safety Data Sheet for a similar compound indicates that disposal should be to an approved waste disposal plant.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | C26H39N5O6S2 | CID 118551244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. amsmedwaste.com [amsmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Bocodepsin
Essential protocols for the safe handling, management, and disposal of the potent histone deacetylase (HDAC) inhibitor, Bocodepsin (OKI-179), are critical for ensuring the safety of laboratory personnel and the integrity of research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from SDSs of similar HDAC inhibitors, such as Romidepsin and Vorinostat, and general best practices for handling potent active pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7] Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment.[3] Different stages of handling may require varying levels of protection.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | - Single-use, disposable chemotherapy gloves | - Inspect package for any signs of damage before opening. |
| - Lab coat | - Unpack in a designated area. | |
| Weighing & Aliquoting (Powder Form) | - Double chemotherapy gloves | - Perform in a certified chemical fume hood, biological safety cabinet, or glove box.[8][9] |
| - Disposable gown with tight-fitting cuffs | - Use engineering controls as the primary means of containment.[10] | |
| - Eye protection (safety glasses with side shields or goggles) | - Utilize respiratory protection if engineering controls are not available or insufficient. | |
| - Respiratory protection (N95 or higher) | - Handle in a manner that minimizes dust generation.[4] | |
| Solution Preparation & Handling | - Chemotherapy gloves | - Work within a chemical fume hood. |
| - Lab coat or disposable gown | - Avoid skin contact and inhalation of aerosols. | |
| - Eye protection (safety glasses with side shields or goggles) | ||
| Spill Cleanup | - Double chemotherapy gloves | - Use a spill kit specifically designed for cytotoxic drugs. |
| - Disposable gown | - Restrict access to the spill area. | |
| - Eye protection (goggles or face shield) | - Avoid generating dust or aerosols during cleanup. | |
| - Respiratory protection (N95 or higher) | ||
| Waste Disposal | - Chemotherapy gloves | - Segregate waste into clearly labeled, sealed containers. |
| - Lab coat | - Follow institutional and local regulations for hazardous waste disposal. |
Procedural Guidance: A Step-by-Step Approach to Safety
A structured workflow is essential for minimizing the risk of exposure and contamination when working with this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any damage.
-
Wear a lab coat and chemotherapy gloves during unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[6] Follow the supplier's recommendations for storage temperature.
2. Handling and Preparation:
-
All handling of powdered this compound should be performed within a certified containment primary engineering control (C-PEC), such as a chemical fume hood or a glove box, to minimize inhalation exposure.[8][9]
-
Wear double chemotherapy gloves, a disposable gown, and eye protection. An N95 respirator or higher is recommended when handling the powder.[4]
-
When preparing solutions, work within a fume hood and use the appropriate PPE for handling liquids.
3. Spill Management:
-
In the event of a spill, immediately evacuate and restrict access to the area.
-
Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Use a cytotoxic drug spill kit and follow its instructions for containment and cleanup.
-
Decontaminate the area thoroughly after the spill has been cleaned.
4. Decontamination and Waste Disposal:
-
All disposable PPE and materials that come into contact with this compound should be considered hazardous waste.
-
Segregate waste into designated, leak-proof, and clearly labeled containers.
-
Dispose of all this compound waste in accordance with institutional, local, and federal regulations for hazardous chemical waste.[4]
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
By implementing these comprehensive safety measures, research institutions can build a culture of safety, ensuring that the valuable work of their scientists is conducted in a secure and protected environment.
References
- 1. punchout.medline.com [punchout.medline.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. agnopharma.com [agnopharma.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. merck.com [merck.com]
- 8. escopharma.com [escopharma.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
